VPC-70063
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H12F6N2S |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-benzyl-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C16H12F6N2S/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)24-14(25)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,23,24,25) |
InChI Key |
PIQMVCPITQIXGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VPC-70063
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-70063 is a novel small molecule inhibitor targeting the oncogenic transcription factor Myc. Identified through computer-aided drug discovery, this compound demonstrates potent anti-cancer properties, particularly in prostate cancer models.[1][2] This technical guide delineates the core mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization. The primary mechanism of this compound involves the direct inhibition of the Myc-Max heterodimer, preventing its interaction with DNA and subsequent transcriptional activation of target genes.[3][4] This leads to a cascade of downstream effects, including the reduction of androgen receptor splice variant AR-V7 levels, decreased UBE2C promoter activity, and the induction of apoptosis.[3][4]
Core Mechanism of Action: Inhibition of Myc-Max
The oncogenic activity of Myc is contingent upon its heterodimerization with its obligate partner, Max.[1] This Myc-Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[1][5]
This compound acts as a direct inhibitor of this critical protein-DNA interaction.[3][4] It is hypothesized to competitively bind to a "pocket" within the DNA-binding domain of the Myc-Max complex, thereby sterically hindering the complex from engaging with its E-box targets.[2] This disruption of transcriptional activity is the foundational step in the therapeutic effect of this compound.
Quantitative Analysis of In Vitro Efficacy
The potency of this compound has been quantified through various in vitro assays, with the following key metrics established:
| Assay | Parameter | Value | Cell Line/System | Reference |
| Myc-Max Transcriptional Activity | IC50 | 8.9 µM | In Vitro | [3][4] |
| Myc-Max Transcriptional Inhibition | % | 106% | In Vitro | [3] |
| Myc-Max/UBE2C Pathway Inhibition | % | 94% | In Vitro | [3] |
| LNCaP Cell Apoptosis Induction | - | Significant | LNCaP Cells | [3][4] |
Signaling Pathways and Downstream Effects
The inhibition of Myc-Max by this compound initiates a series of downstream events that contribute to its anti-cancer activity.
Reduction of AR-V7 and UBE2C Promoter Activity
A key downstream effect of Myc inhibition by this compound is the reduction of the androgen receptor splice variant AR-V7.[4] AR-V7 is a constitutively active form of the androgen receptor that drives prostate cancer progression and resistance to therapy. Myc has been shown to regulate the expression of AR-V7.[4] Consequently, by inhibiting Myc-Max, this compound leads to a decrease in AR-V7 levels.[4]
Furthermore, this compound treatment results in reduced promoter activity of the Ubiquitin Conjugating Enzyme E2C (UBE2C), a downstream target of the AR-V7 pathway.[3][4] This indicates that this compound effectively dampens the entire Myc/AR-V7/UBE2C signaling axis.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in cancer cells.[3][4] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[4] The induction of apoptosis confirms that the observed reduction in cell viability is a direct mechanistic effect of the compound and not due to non-specific cytotoxicity.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Myc-Max Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to inhibit the transcriptional activity of the Myc-Max complex.
-
Cell Culture and Transfection: 22rv1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a UBE2C promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Activity Measurement: After a 24-48 hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that of vehicle-treated controls. The IC50 value is calculated from the dose-response curve.
Bio-Layer Interferometry (BLI) for Myc-Max-DNA Interaction
This biophysical assay directly measures the ability of this compound to disrupt the binding of the Myc-Max heterodimer to its DNA consensus sequence.
-
Probe Preparation: A biotinylated DNA oligonucleotide containing the E-box consensus sequence is synthesized.
-
Immobilization: Streptavidin-coated biosensors are hydrated and then loaded with the biotinylated E-box DNA probe.
-
Protein Preparation: Purified recombinant Myc-Max heterodimer is prepared in a suitable assay buffer.
-
Binding and Dissociation: The DNA-loaded biosensors are dipped into wells containing the Myc-Max protein to measure the association phase. Subsequently, they are moved to buffer-only wells to measure the dissociation phase.
-
Inhibition Assay: To assess the inhibitory effect of this compound, the association step is performed in the presence of varying concentrations of the compound.
-
Data Analysis: The binding and dissociation kinetics are analyzed to determine the on-rate, off-rate, and binding affinity (KD). The disruption of the interaction by this compound is quantified by the reduction in the binding signal.
PARP Cleavage Assay (Western Blot)
This assay is used to detect the induction of apoptosis.
-
Cell Culture and Treatment: LNCaP cells are cultured and treated with different concentrations of this compound (e.g., 6.25-25 µM) or a vehicle control for a specified time (e.g., 48 hours).
-
Protein Extraction: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP. A secondary antibody conjugated to horseradish peroxidase is then used for detection.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis.
Conclusion
This compound presents a promising therapeutic strategy for cancers driven by Myc overexpression, such as advanced prostate cancer. Its well-defined mechanism of action, centered on the direct inhibition of the Myc-Max-DNA interaction, leads to the suppression of key oncogenic signaling pathways and the induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation Myc inhibitors.
References
- 1. Determination of Protein-DNA (ZMYND11-DNA) Interaction by a Label-Free Biolayer Interferometry Assay [bio-protocol.org]
- 2. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 3. protocols.io [protocols.io]
- 4. Biolayer interferometry for DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VPC-70063: A Novel Inhibitor of the Myc-Max Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc (Myc) oncoprotein is a critical transcription factor that is dysregulated in a majority of human cancers, making it a high-value, albeit challenging, therapeutic target.[1][2] Myc exerts its oncogenic effects primarily through heterodimerization with its obligate partner, Max, which enables the complex to bind to E-box DNA sequences and activate the transcription of a vast network of genes involved in cell proliferation, metabolism, and apoptosis.[1] The disruption of the Myc-Max protein-protein interaction (PPI) represents a promising strategy for anti-cancer therapy. This technical guide provides a comprehensive overview of VPC-70063, a small molecule inhibitor designed to target the Myc-Max interface. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a novel, potent small molecule inhibitor of the Myc-Max protein-protein interaction.[3] It was identified through a computer-aided drug discovery approach aimed at targeting the DNA-binding domain of the Myc-Max complex.[1] Structurally, this compound is 1-benzyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea.[4] Its mechanism of action is centered on the disruption of the Myc-Max heterodimer's ability to bind to DNA, thereby inhibiting the transcriptional activation of Myc target genes.[3][4] This leads to the induction of apoptosis in cancer cells that are dependent on Myc signaling.[3][4]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the transcriptional activity of the Myc-Max complex.[3][4] This is achieved by blocking the interaction between the Myc-Max heterodimer and its target E-box DNA sequences.[3][4] The downstream consequences of this inhibition include:
-
Induction of Apoptosis: By inhibiting Myc's transcriptional program, this compound triggers programmed cell death in cancer cells. A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which has been observed in cells treated with this compound.[3][4]
-
Reduction of Myc-Associated Proteins: Treatment with this compound has been shown to reduce the levels of androgen receptor splice variant 7 (AR-V7), which is implicated in castration-resistant prostate cancer.[4]
The proposed binding mode of this compound, based on computational modeling, suggests that it forms hydrogen bonds and strong hydrophobic interactions within the DNA-binding pocket of the Myc-Max heterodimer, thereby competing with DNA for binding.[4]
References
- 1. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low molecular weight inhibitors of Myc-Max interaction and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Unveiling the Pro-Apoptotic Power of VPC-70063: A Technical Guide
For Immediate Release
Vancouver, BC - In the ongoing battle against prostate cancer, a promising small molecule inhibitor, VPC-70063, has emerged as a significant inducer of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the core mechanisms, quantitative data, and experimental protocols surrounding the role of this compound in programmed cell death, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound functions as a potent inhibitor of the Myc-Max transcriptional activity, a key pathway often dysregulated in cancer, with a half-maximal inhibitory concentration (IC50) of 8.9 μM.[1] Its mechanism of action is not one of general cytotoxicity but rather a targeted induction of apoptosis, a controlled process of cell death crucial for tissue homeostasis. This is substantiated by the observed cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of caspase-mediated apoptosis, in prostate cancer cells treated with this compound.
Quantitative Analysis of this compound Activity
To provide a clear comparative overview, the following tables summarize the key quantitative data gathered from in vitro studies of this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (Myc-Max Transcriptional Activity) | 8.9 μM | - | [1] |
Further research is required to establish the specific IC50 values of this compound for cell viability in various prostate cancer cell lines, including LNCaP, 22Rv1, PC3, and DU145.
Deciphering the Apoptotic Signaling Pathway
This compound's induction of apoptosis is initiated through its primary function as a Myc-Max inhibitor. By disrupting the binding of the Myc-Max heterodimer to DNA, this compound effectively halts the transcription of genes essential for cancer cell proliferation and survival. This disruption is a critical stress signal that triggers the intrinsic pathway of apoptosis.
The intrinsic, or mitochondrial, pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][3][4][5] These proteins maintain a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) signals. The inhibition of Myc-Max by this compound is hypothesized to shift this balance in favor of the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.[2][3]
Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm.[2][3][5] There, it binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and -7.[2] These executioner caspases are responsible for the systematic dismantling of the cell, including the cleavage of PARP-1.
Experimental Protocols
To facilitate further research and validation of the effects of this compound, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound on prostate cancer cell lines.
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1, PC3, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for PARP-1 Cleavage
This protocol is to confirm the induction of apoptosis by detecting the cleavage of PARP-1.
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 μg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP-1 (recognizing both full-length and cleaved forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa fragment indicates PARP-1 cleavage.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for prostate cancer through its targeted inhibition of the Myc-Max pathway and subsequent induction of apoptosis. The data and protocols presented in this guide offer a solid foundation for further investigation into its efficacy and mechanism of action. Future research should focus on determining the precise IC50 values for cell viability in a broader range of prostate cancer cell lines, elucidating the involvement of specific Bcl-2 family members, and exploring the potential for synergistic effects with other anti-cancer agents. These endeavors will be crucial in translating the promise of this compound into tangible clinical benefits for patients with prostate cancer.
References
- 1. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Disruption of Myc-Max Transcriptional Activity by VPC-70063: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncogene is a critical driver in a majority of human cancers, yet it has remained an elusive therapeutic target. Its activity is dependent on its heterodimerization with Max, forming a complex that binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription and promoting cell proliferation and tumorigenesis. This document provides a detailed technical overview of VPC-70063, a small molecule inhibitor of the Myc-Max protein-protein interaction. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for the assays used to characterize its function. This whitepaper is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the Myc-Max axis.
Introduction to the Myc-Max Signaling Pathway
The Myc family of proto-oncogenes, including c-Myc, N-Myc, and L-Myc, encode transcription factors that play a central role in regulating cell growth, proliferation, metabolism, and apoptosis.[1] To exert their transcriptional activity, Myc proteins must form a heterodimer with their obligate partner, Max.[1][2] This Myc-Max heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') within the promoter regions of target genes, leading to the recruitment of the transcriptional machinery and subsequent gene expression.[3][4] Dysregulation of Myc expression is a hallmark of many cancers, making the disruption of the Myc-Max interaction a compelling therapeutic strategy.[2]
This compound is a novel small molecule inhibitor designed to interfere with the transcriptional activity of the Myc-Max complex.[3][5] Its mechanism of action is predicated on its ability to disrupt the interaction between the Myc-Max heterodimer and its target DNA, thereby inhibiting the transcription of Myc-dependent genes.[3][6]
Caption: The Myc-Max signaling pathway and the inhibitory action of this compound.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through a series of in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of Myc-Max Transcriptional Activity
| Compound | IC50 (µM) | Assay | Cell Line | Reference |
| This compound | 8.9 | Luciferase Reporter Assay | LNCaP | [3][6] |
Table 2: Cellular Effects of this compound
| Parameter | Concentration (µM) | Time (h) | Effect | Cell Line | Reference |
| Myc-Max Transcriptional Activity Inhibition | 25 | 96 | 106% inhibition | LNCaP | [6] |
| UBE2C Promoter Activity Inhibition | 25 | 96 | 94% inhibition | LNCaP | [6] |
| Cell Viability (IC50) | 2.5 | 96 | Reduction in cell viability | LNCaP | [6] |
| Apoptosis | 6.25-25 | 48 | Induction of PARP cleavage | LNCaP | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Myc-Max Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to inhibit the transcriptional activity of the Myc-Max complex.
Principle: A reporter gene (luciferase) is placed under the control of a promoter containing Myc-Max binding sites (E-boxes). Inhibition of Myc-Max activity leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.
Methodology:
-
Cell Culture: LNCaP cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a Myc-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization). The Cignal Myc Reporter Assay Kit (Qiagen, #336841) is a commercially available option for this purpose.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After a 24-48 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The IC50 value is calculated by plotting the normalized luciferase activity against the log of the inhibitor concentration.
Caption: Workflow for the Myc-Max Luciferase Reporter Assay.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
Principle: Metabolic activity, which is proportional to the number of viable cells, is measured using a colorimetric or fluorometric assay.
Methodology:
-
Cell Seeding: LNCaP cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 24-96 hours.
-
Reagent Addition: A viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: The plate is incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (PARP Cleavage)
This assay is used to determine if this compound induces apoptosis, a form of programmed cell death.
Principle: During apoptosis, caspases cleave Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein, into an 89 kDa fragment. The detection of this cleaved PARP fragment by Western blotting is a hallmark of apoptosis.
Methodology:
-
Cell Treatment: LNCaP cells are treated with this compound (e.g., 6.25-25 µM) for 48 hours.
-
Protein Extraction: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP (Asp214). A secondary antibody conjugated to horseradish peroxidase is then used for detection.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Caption: Workflow for Detecting PARP Cleavage by Western Blot.
Disruption of Myc-Max-DNA Interaction (Bio-Layer Interferometry - BLI)
This assay directly measures the ability of this compound to disrupt the binding of the Myc-Max heterodimer to its DNA target.
Principle: BLI is an optical analytical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. The binding of molecules to the biosensor surface causes a wavelength shift that is proportional to the bound mass.
Methodology:
-
Biosensor Preparation: Streptavidin-coated biosensors are loaded with a biotinylated DNA oligonucleotide containing the E-box sequence.
-
Baseline Establishment: The loaded biosensors are equilibrated in a buffer to establish a stable baseline.
-
Association: The biosensors are then immersed in a solution containing the purified Myc-Max heterodimer in the presence or absence of this compound. The binding of the Myc-Max complex to the DNA is monitored in real-time.
-
Dissociation: The biosensors are moved to a buffer-only solution to monitor the dissociation of the Myc-Max complex from the DNA.
-
Data Analysis: The binding kinetics (association and dissociation rates) are analyzed to determine the effect of this compound on the Myc-Max-DNA interaction. A dose-dependent decrease in the binding signal in the presence of this compound indicates disruption of the interaction.[6]
Conclusion
This compound is a potent inhibitor of Myc-Max transcriptional activity. It effectively disrupts the binding of the Myc-Max heterodimer to its DNA target, leading to the downregulation of Myc-dependent gene expression, inhibition of cell proliferation, and induction of apoptosis in cancer cells. The quantitative data and experimental protocols presented in this whitepaper provide a comprehensive overview of the preclinical characterization of this compound and support its further development as a potential therapeutic agent for Myc-driven cancers.
References
The Discovery of VPC-70063: A Computer-Aided Approach to Inhibit the Myc-Max Oncogenic Axis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor Myc is a critical regulator of cellular growth and proliferation, and its dysregulation is a hallmark of many human cancers, including prostate cancer. The oncogenic activity of Myc is dependent on its heterodimerization with its partner protein, Max, which allows the complex to bind to DNA and activate the transcription of target genes. The Myc-Max interaction, therefore, represents a key therapeutic target. This technical guide details the discovery of VPC-70063, a potent small-molecule inhibitor of the Myc-Max pathway, identified through a sophisticated computer-aided drug design (CADD) strategy. We will explore the virtual screening workflow, the key experimental validations, and the mechanism of action of this promising anti-cancer compound.
Introduction
The Myc family of proto-oncogenes, particularly c-Myc, are implicated in the progression of a wide array of human malignancies. In prostate cancer, Myc overexpression is associated with advanced and aggressive disease states. The therapeutic targeting of Myc has been historically challenging due to its nature as an intrinsically disordered protein lacking well-defined binding pockets. However, the obligate heterodimerization of Myc with Max to form a functional DNA-binding domain presents a viable strategy for therapeutic intervention.
This compound emerged from a large-scale in silico screening effort designed to identify small molecules capable of disrupting the Myc-Max-DNA interface.[1] This compound has demonstrated potent inhibition of Myc-Max transcriptional activity and has shown significant anti-proliferative effects in prostate cancer cell lines.[2][3] This guide will provide a comprehensive overview of the data supporting the discovery of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and discovery workflows.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Citation |
| IC50 (Myc-Max Transcriptional Activity) | 8.9 µM | LNCaP | [2] |
| IC50 (Cell Proliferation) | 2.5 µM | LNCaP | [3] |
| Cytotoxicity in Myc-null cells | Minimal effect | HO15.19 | [2] |
Table 2: Effects of this compound on Downstream Myc-Max Signaling
| Effect | Observation | Cell Line | Citation |
| AR-V7 Levels | Reduction | 22Rv1 | [2] |
| UBE2C Promoter Activity | Reduction | Not Specified | [4] |
| Apoptosis Induction | PARP Cleavage | LNCaP | [2][4] |
| Myc-Max-DNA Interaction | Disruption (Dose-dependent) | In vitro (BLI) | [2][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These represent standard protocols and may have been adapted by the original researchers.
Myc-Max Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of the Myc-Max complex.
Materials:
-
LNCaP cells
-
Myc-responsive luciferase reporter plasmid (e.g., containing E-box elements)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transient transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
This compound
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Myc-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of Myc-Max transcriptional activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay (PARP Cleavage by Western Blot)
This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.
Materials:
-
LNCaP cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat LNCaP cells with this compound at the desired concentrations for the specified time (e.g., 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the bands corresponding to full-length PARP (~116 kDa) and the cleaved PARP fragment (~89 kDa). An increase in the cleaved PARP fragment indicates apoptosis. Re-probe the membrane with the loading control antibody to ensure equal protein loading.
Myc-Max-DNA Interaction Assay (Bio-Layer Interferometry - BLI)
BLI is used to measure the real-time interaction between the Myc-Max heterodimer and its DNA E-box consensus sequence, and the ability of this compound to disrupt this interaction.
Materials:
-
Purified Myc and Max proteins
-
Biotinylated double-stranded DNA oligonucleotide containing the E-box sequence (5'-CACGTG-3')
-
Streptavidin-coated biosensors
-
BLI instrument (e.g., Octet system)
-
Assay buffer
-
This compound
-
96-well microplate
Protocol:
-
Biosensor Hydration and DNA Loading:
-
Hydrate the streptavidin biosensors in the assay buffer.
-
Load the biotinylated E-box DNA onto the biosensors.
-
-
Baseline Establishment: Establish a stable baseline for the DNA-loaded biosensors in the assay buffer.
-
Association:
-
In a 96-well plate, prepare a dilution series of the pre-formed Myc-Max heterodimer in the assay buffer, both in the presence and absence of various concentrations of this compound.
-
Move the biosensors into the wells containing the Myc-Max complex and record the association phase in real-time.
-
-
Dissociation: Move the biosensors back into wells containing only the assay buffer (with or without this compound) and record the dissociation phase.
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).
-
Compare the binding response and kinetic parameters in the presence and absence of this compound to quantify its inhibitory effect on the Myc-Max-DNA interaction.
-
Mandatory Visualizations
Myc-Max Signaling Pathway
Caption: Simplified Myc-Max signaling pathway and the inhibitory action of this compound.
Computer-Aided Drug Design Workflow for this compound Discovery
Caption: The computer-aided drug design workflow leading to the discovery of this compound.
Conclusion
The discovery of this compound is a testament to the power of computer-aided drug design in tackling challenging oncogenic targets like Myc. Through a rational, structure-informed virtual screening approach, a novel chemical scaffold was identified that effectively inhibits the Myc-Max pathway. The subsequent experimental validation confirmed its on-target activity, its ability to induce apoptosis in prostate cancer cells, and its favorable selectivity profile. This compound serves as a valuable lead compound for the development of clinically viable Myc-Max inhibitors, offering a promising new therapeutic avenue for the treatment of prostate cancer and other Myc-driven malignancies. Further optimization of this scaffold may lead to even more potent and specific inhibitors with improved pharmacokinetic properties.
References
An In-depth Technical Guide to VPC-70063: A Potent Inhibitor of the Myc-Max Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of VPC-70063, a small molecule inhibitor targeting the Myc-Max protein-protein interaction. The information presented herein is intended to support further research and development of novel therapeutics targeting the oncogenic activity of the c-Myc transcription factor.
Chemical Structure and Properties
This compound, with the chemical name 1-benzyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea, is a potent inhibitor of the Myc-Max heterodimer.[1] Its structure is characterized by a central thiourea linker connecting a benzyl group to a 3,5-bis(trifluoromethyl)phenyl moiety.[1] This specific arrangement allows for critical interactions within the DNA-binding domain of the Myc-Max complex.[1]
Chemical Structure:
Biological Activity and Mechanism of Action
This compound functions as a competitive inhibitor of the Myc-Max heterodimer's interaction with DNA, thereby disrupting its transcriptional activity.[1][2] This inhibition leads to the downregulation of Myc target genes, ultimately inducing apoptosis in cancer cells dependent on Myc for their proliferation and survival.[1]
Inhibition of Myc-Max Transcriptional Activity
This compound demonstrates potent inhibition of Myc-Max transcriptional activity with a half-maximal inhibitory concentration (IC50) of 8.9 μM in a c-Myc luciferase reporter assay in LNCaP cells.[1]
Disruption of Myc-Max-DNA Interaction
Bio-Layer Interferometry (BLI) studies have shown that this compound directly disrupts the interaction between the Myc-Max heterodimer and its target DNA sequences in a dose-dependent manner.[1]
Induction of Apoptosis
Treatment of cancer cells with this compound leads to the induction of apoptosis, as evidenced by the cleavage of Poly(ADP-ribose) polymerase (PARP), a key hallmark of programmed cell death.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (Myc-Max Transcriptional Activity) | 8.9 μM | LNCaP | [1] |
| Concentration | Effect | Cell Line | Reference |
| 25 μM (96 h) | 106% inhibition of Myc-Max transcriptional activity | LNCaP | [2] |
| 25 μM (96 h) | 94% inhibition of Myc-Max/UBE2C downstream pathway | LNCaP | [2] |
| 6.25-25 μM (48 h) | Induction of PARP cleavage, indicating apoptosis | LNCaP | [2] |
| 0-500 μM | Dose-dependent disruption of Myc-Max interaction with DNA | - | [2] |
Signaling Pathway
This compound targets the Myc-Max signaling pathway, which is a central regulator of cell proliferation, growth, and apoptosis. The following diagram illustrates the core components of this pathway and the point of intervention by this compound.
Caption: Myc-Max Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological effects.
c-Myc Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Myc-Max complex in the presence of inhibitors.
References
VPC-70063: A Technical Overview of a Novel Myc-Max Inhibitor for Prostate Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VPC-70063, a small molecule inhibitor of the Myc-Max protein-protein interaction, and evaluates its potential as an anti-cancer therapeutic agent, with a primary focus on its activity in prostate cancer.
Executive Summary
This compound has emerged from computer-aided drug discovery as a promising preclinical candidate for targeting the oncoprotein Myc, which is frequently deregulated in a wide range of human cancers, including prostate cancer.[1][2] By inhibiting the interaction between Myc and its obligatory partner Max, this compound effectively disrupts Myc-Max transcriptional activity, leading to reduced proliferation and induction of apoptosis in prostate cancer cells.[3][4] This document outlines the core mechanism of action, summarizes key in vitro efficacy data, and details the experimental protocols used to characterize this compound.
Mechanism of Action
This compound is designed to disrupt the heterodimerization of Myc and Max, a critical step for Myc's function as a transcription factor that drives the expression of genes involved in cell growth, proliferation, and metabolism.[2] The primary mechanism of action involves the following key events:
-
Inhibition of Myc-Max Transcriptional Activity: this compound directly interferes with the ability of the Myc-Max complex to bind to DNA, thereby inhibiting the transcription of Myc target genes.[3]
-
Downregulation of Downstream Effectors: The inhibition of Myc-Max function leads to a reduction in the levels of downstream targets, such as the androgen receptor splice variant AR-V7, which is implicated in castration-resistant prostate cancer (CRPC).[3]
-
Induction of Apoptosis: By disrupting the pro-proliferative and anti-apoptotic signals mediated by Myc, this compound triggers programmed cell death in cancer cells, as evidenced by the cleavage of PARP (Poly ADP-ribose polymerase).[3][4]
The proposed signaling pathway for this compound is depicted below:
Caption: Proposed mechanism of action for this compound.
Quantitative In Vitro Efficacy Data
The following table summarizes the key quantitative data for this compound from preclinical in vitro studies.
| Parameter | Value | Cell Line(s) | Assay Type | Reference |
| IC50 (Myc-Max Transcriptional Activity) | 8.9 µM | - | Luciferase Reporter Assay | [3][4] |
| Myc-Max Transcriptional Activity Inhibition | 106% at 25 µM (96h) | - | Luciferase Reporter Assay | [4] |
| Myc-Max/UBE2C Downstream Pathway Inhibition | 94% at 25 µM (96h) | - | Not Specified | [4] |
| Cell Viability | Dose-dependent reduction | LNCaP | Cell Viability Assay | [3] |
| Specificity | No effect on viability | HO15.19 (Myc knockout) | Cell Viability Assay | [3] |
| Apoptosis Induction | Cleavage of PARP | LNCaP | Western Blot | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Myc-Max Transcriptional Activity Assay (Mammalian Two-Hybrid)
-
Objective: To quantify the inhibitory effect of this compound on the interaction between Myc and Max proteins.
-
Methodology:
-
Full-length Myc and Max were cloned into pBIND and pACT plasmids, respectively (CheckMate™, Promega).
-
The plasmids were co-transfected into host cells. The interaction between Myc and Max brings a transcriptional activator to the promoter of a luciferase reporter gene.
-
Transfected cells were treated with varying concentrations of this compound.
-
Luciferase activity was measured and normalized to a control to exclude non-specific effects such as toxicity or direct luciferase inhibition.
-
A dose-response curve was generated to determine the IC50 value.[3]
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
LNCaP (prostate cancer, Myc-positive) and HO15.19 (Myc knockout) cells were seeded in multi-well plates.
-
Cells were treated with increasing concentrations of this compound.
-
After a defined incubation period (e.g., 96 hours), cell viability was measured using a standard method such as MTT or CellTiter-Glo®.
-
Results were expressed as a percentage of viable cells compared to a vehicle-treated control.[3]
-
Apoptosis Assay (PARP Cleavage)
-
Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.
-
Methodology:
-
LNCaP cells were treated with this compound (e.g., 6.25-25 µM for 48 hours).[4]
-
Following treatment, cells were lysed, and protein extracts were collected.
-
Proteins were separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane was probed with an antibody specific for cleaved PARP-1, a hallmark of caspase-mediated apoptosis.
-
Detection was performed using a secondary antibody and a chemiluminescent substrate.[3]
-
Bio-Layer Interferometry (BLI)
-
Objective: To confirm the direct disruption of the Myc-Max heterodimer interaction with DNA by this compound.
-
Methodology:
-
A biotinylated DNA probe containing the Myc-Max binding site (E-box) was immobilized on a streptavidin-coated biosensor.
-
The biosensor was exposed to a solution containing the pre-formed Myc-Max heterodimer, leading to an association signal.
-
The biosensor was then exposed to varying concentrations of this compound (0-500 µM).[4]
-
Disruption of the Myc-Max-DNA interaction by this compound results in a dissociation of the complex from the biosensor, which is measured in real-time.[3]
-
The general experimental workflow for the in vitro characterization of this compound is illustrated below:
References
The Role of VPC-70063 in Blocking Myc-Max Interaction with DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc (Myc) oncoprotein is a critical transcription factor that is frequently deregulated in a wide range of human cancers, including prostate cancer.[1][2][3] Its oncogenic activity is dependent on the formation of a heterodimer with its obligate partner, Max, which enables the complex to bind to E-box DNA sequences and activate the transcription of genes involved in cell proliferation, growth, and metabolism.[1][2][3] The Myc-Max-DNA axis represents a high-value therapeutic target, yet the development of clinically approved inhibitors has remained a significant challenge. This technical guide details the mechanism and experimental validation of VPC-70063, a small molecule inhibitor designed to disrupt the Myc-Max interaction with DNA.
Introduction to this compound
This compound is a novel small molecule inhibitor of the Myc-Max transcriptional activity. Identified through a computer-aided rational drug discovery approach, this compound was designed to target a druggable pocket on the DNA-binding domain of the Myc-Max heterodimer.[1] It has demonstrated the ability to inhibit Myc-Max transcriptional activity with a half-maximal inhibitory concentration (IC50) of 8.9 μM.[1][4] Mechanistically, this compound is predicted to function by directly competing with DNA for binding to the Myc-Max complex, thereby preventing the transcription of Myc target genes.[1] This guide provides a comprehensive overview of the quantitative data supporting its efficacy, detailed protocols for key validation experiments, and visualizations of the underlying molecular and experimental workflows.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified through a series of in vitro and cell-based assays. The following tables summarize the key findings.
Table 1: Inhibition of Myc-Max Transcriptional Activity
| Assay | Cell Line | Key Parameter | Value | Reference |
| Luciferase Reporter Assay | LNCaP | IC50 | 8.9 μM | [1][4] |
Table 2: Disruption of Myc-Max-DNA Interaction
| Assay | Technique | Effect | Concentration Range | Reference |
| In vitro DNA Binding | Bio-Layer Interferometry (BLI) | Dose-dependent inhibition | 0-500 μM | [4] |
Table 3: Effect on Myc-Max Protein-Protein Interaction
| Assay | Technique | Effect | Reference |
| Mammalian Two-Hybrid | Luciferase Reporter | Dose-dependent inhibition | [1] |
Table 4: Induction of Apoptosis in Cancer Cells
| Assay | Cell Line | Effect | Concentration Range | Time | Reference |
| PARP Cleavage | LNCaP | Induction of apoptosis | 6.25-25 μM | 48 h | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by intercepting the Myc-Max signaling pathway at a critical juncture: the binding of the heterodimer to DNA.
Caption: Inhibition of the Myc-Max signaling pathway by this compound.
The logical flow of this compound's mechanism is a direct competitive inhibition.
Caption: Logical workflow of this compound's inhibitory action.
Experimental Protocols
Detailed methodologies for the key experiments used to validate the efficacy of this compound are provided below.
Bio-Layer Interferometry (BLI) for Myc-Max-DNA Interaction
This protocol outlines the method to assess the ability of this compound to disrupt the interaction between the Myc-Max heterodimer and its target DNA E-box sequence in a dose-dependent manner.
Caption: Experimental workflow for the Bio-Layer Interferometry (BLI) assay.
Methodology:
-
Protein Purification: Recombinant histidine-tagged Max (residues 23-102) and GST-tagged Myc (residues 368-454) are overexpressed and co-purified. The fraction containing an equimolar complex of Myc and Max is collected for the assay.[1]
-
DNA Probe Preparation: A biotinylated double-stranded oligonucleotide containing the canonical E-box sequence (5'-CACGTG-3') is synthesized.
-
BLI Assay Setup:
-
All experiments are performed on a Bio-Layer Interferometry system (e.g., ForteBio Octet).
-
Streptavidin-coated biosensors are hydrated in the assay buffer.
-
The biotinylated E-box DNA probe is immobilized onto the surface of the streptavidin biosensors.
-
-
Experimental Steps:
-
Baseline: The biosensor with immobilized DNA is equilibrated in the assay buffer to establish a stable baseline.
-
Association: The biosensor is then moved into a solution containing the purified Myc-Max heterodimer, and the association is monitored in real-time.
-
Dissociation/Inhibition: To measure the inhibitory effect of this compound, the Myc-Max heterodimer is pre-incubated with varying concentrations of the compound (e.g., 0-500 μM) before being introduced to the DNA-coated biosensor. The change in binding signal relative to a vehicle control (DMSO) is measured to determine the level of inhibition.[1][4]
-
-
Data Analysis: The binding response is measured as a shift in the interference pattern. The percentage of inhibition at each concentration of this compound is calculated by comparing the binding signal to the control.
Mammalian Two-Hybrid Assay
This assay is used to confirm whether this compound can disrupt the protein-protein interaction between Myc and Max within a cellular context.
Methodology:
-
Plasmid Construction: Full-length human c-Myc is cloned into the pBIND vector, which contains the GAL4 DNA-binding domain. Full-length human Max is cloned into the pACT vector, which contains the VP16 activation domain. A reporter plasmid, pG5luc, contains five GAL4 binding sites upstream of a firefly luciferase gene.[1]
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., LNCaP) is co-transfected with the pBIND-Myc, pACT-Max, and pG5luc plasmids. The pBIND vector also expresses Renilla luciferase for normalization of transfection efficiency.[1]
-
Compound Treatment: Following transfection, the cells are treated with increasing concentrations of this compound or a vehicle control (DMSO).
-
Luciferase Assay: After a suitable incubation period (e.g., 48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell number. The normalized luciferase activity in the presence of this compound is compared to the vehicle control to determine the dose-dependent inhibition of the Myc-Max interaction.[1]
Western Blot for PARP Cleavage
This assay is performed to determine if the inhibition of Myc-Max function by this compound leads to the induction of apoptosis, a form of programmed cell death. A hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by caspases.
Methodology:
-
Cell Culture and Treatment: LNCaP prostate cancer cells are cultured under standard conditions. The cells are then treated with various concentrations of this compound (e.g., 6.25, 12.5, 25 μM) or a vehicle control (DMSO) for 48 hours.[4]
-
Protein Extraction: After treatment, the cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that recognizes both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the 89 kDa cleaved PARP fragment indicates the induction of apoptosis.[1]
Conclusion
This compound is a promising small molecule inhibitor that effectively targets the Myc-Max-DNA interface. The data presented herein demonstrates its ability to inhibit Myc-Max transcriptional activity, disrupt the binding of the heterodimer to its DNA target, and induce apoptosis in cancer cells. The detailed experimental protocols provide a framework for the further investigation and development of this compound and other next-generation Myc inhibitors. These findings underscore the potential of targeting this critical oncogenic pathway for the treatment of prostate cancer and other Myc-driven malignancies.
References
Preliminary Preclinical Studies of VPC-70063 in Prostate Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant therapeutic challenge, particularly in its advanced and castration-resistant forms. The c-Myc oncogene is a key driver of prostate cancer progression, making it a critical target for novel therapeutic strategies. VPC-70063 has emerged as a potent small molecule inhibitor of the interaction between c-Myc and its obligate partner Max, a crucial step for Myc's oncogenic activity.[1][2] This document provides a technical summary of the preliminary preclinical data available for this compound in prostate cancer models, focusing on its mechanism of action and in vitro efficacy.
Core Mechanism of Action: Inhibition of Myc-Max Pathway
This compound directly targets the protein-protein interaction between c-Myc and Max, thereby inhibiting the transcriptional activity of this oncogenic complex.[1] This disruption leads to downstream effects on gene expression, ultimately resulting in reduced cancer cell proliferation and induction of apoptosis.
Quantitative In Vitro Efficacy Data
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Inhibition of Myc-Max Transcriptional Activity
| Assay Type | Cell Line | Parameter | Value |
| Cignal c-Myc Luciferase Reporter | LNCaP | IC50 | 8.9 µM[1] |
Table 2: Effects on Downstream Pathways and Apoptosis in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Endpoint Measured | Observed Effect |
| 22Rv1 | UBE2C Promoter-Luciferase Reporter | AR-V7 Levels | Reduction in AR-V7 levels[1] |
| LNCaP | Western Blot | PARP Cleavage | Induction of PARP cleavage, indicative of apoptosis[1] |
| LNCaP | Cell Viability / Proliferation Assay | Inhibition of Cell Proliferation | Demonstrated inhibition of LNCaP cell growth[1] |
| HO15.19 (Myc knockout) | Cell Viability Assay | Cytotoxicity | Minimal cytotoxic effects, suggesting specificity for Myc-Max[1] |
Note: Specific quantitative data on cell viability (e.g., GI50 or LC50 values) for different prostate cancer cell lines were not available in the reviewed literature.
Key Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited.
Myc-Max Transcriptional Activity Assay (Luciferase Reporter)
This assay quantifies the ability of a compound to inhibit the transcriptional activity of the Myc-Max complex.
Protocol:
-
Cell Culture: LNCaP cells are cultured in appropriate media and seeded in multi-well plates.
-
Transfection: Cells are transiently transfected with a Myc-driven luciferase reporter vector. This vector contains a firefly luciferase gene under the control of a minimal promoter with tandem repeats of the c-Myc/Max response element. A constitutively expressing Renilla luciferase vector is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis: After a specified incubation period, cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The activity of both firefly and Renilla luciferases is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is calculated from the dose-response curve of the normalized luciferase activity versus the compound concentration.
Western Blot for PARP Cleavage
This method is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: LNCaP cells are cultured and treated with this compound or a control for a specified duration.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for cleaved PARP. An antibody for total PARP or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved PARP fragment (89 kDa) indicates the induction of apoptosis.
Western Blot for AR-V7 Expression
This protocol is used to assess the levels of the androgen receptor splice variant 7 (AR-V7) protein.
Protocol:
-
Cell Culture and Treatment: 22Rv1 cells, known to express AR-V7, are cultured and treated with this compound or a control.
-
Cell Lysis and Protein Quantification: Similar to the PARP cleavage protocol, total protein is extracted and quantified.
-
SDS-PAGE and Protein Transfer: Proteins are separated by size and transferred to a membrane.
-
Immunoblotting:
-
The membrane is blocked.
-
The membrane is incubated with a primary antibody specific for AR-V7. A loading control antibody is also used.
-
The membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: The AR-V7 protein band is visualized using an ECL substrate. A decrease in band intensity in treated samples indicates a reduction in AR-V7 levels.
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound inhibits the Myc-Max interaction, blocking oncogenic gene expression.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating the in vitro efficacy of this compound.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's anticancer effects.
Summary and Future Directions
The preliminary preclinical data for this compound demonstrate its potential as a therapeutic agent for prostate cancer by effectively targeting the Myc-Max pathway. The compound inhibits Myc-Max transcriptional activity, reduces levels of the clinically relevant AR-V7 splice variant, and induces apoptosis in prostate cancer cells.
Further in-depth studies are warranted to fully characterize the therapeutic potential of this compound. Future research should focus on:
-
Quantitative Cell Viability Studies: Determining the GI50 or LC50 values of this compound in a broader panel of prostate cancer cell lines, including those resistant to current therapies.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in prostate cancer xenograft models to assess its in vivo potency, pharmacokinetics, and pharmacodynamics.
-
Combination Studies: Investigating the potential synergistic effects of this compound with existing prostate cancer therapies.
The continued development of this compound and its analogs holds promise for the development of a novel class of therapeutics for patients with prostate cancer.
References
Unveiling the Downstream Cascade: A Technical Guide to the Effects of VPC-70063
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-70063 has emerged as a potent small molecule inhibitor targeting the oncogenic transcription factor c-Myc, a protein frequently dysregulated in a variety of human cancers, including prostate cancer. By disrupting the critical interaction between c-Myc and its obligate partner Max, this compound effectively attenuates their transcriptional activity, leading to a cascade of downstream effects that culminate in anti-tumor activity. This technical guide provides an in-depth exploration of the known downstream targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a potent inhibitor of the Myc-Max heterodimer, disrupting its ability to bind to DNA and activate the transcription of target genes essential for cell proliferation, growth, and metabolism.[1][2][3][4] This inhibitory action is the primary mechanism through which this compound exerts its downstream effects. The compound has been shown to inhibit Myc-Max transcriptional activity with a half-maximal inhibitory concentration (IC50) of 8.9 μM.[5][6]
Quantitative Analysis of Downstream Target Modulation
The inhibitory action of this compound on the Myc-Max complex triggers significant changes in the expression and activity of several downstream targets. The following tables summarize the key quantitative findings from preclinical studies.
| Target | Effect | Cell Line | Concentration | Method | Source |
| Myc-Max Transcriptional Activity | IC50 of 8.9 µM | LNCaP | 8.9 µM | Cignal c-Myc Luciferase Reporter Assay | [5][6] |
| Myc-Max/UBE2C Downstream Pathway | 94% inhibition | LNCaP | 25 µM (96h) | UBE2C Promoter Luciferase Reporter Assay | [4] |
| AR-V7 Levels | Reduction | 22rv1 | Not specified | UBE2C Promoter Luciferase Reporter Assay / Western Blot | [5] |
| Cell Viability | IC50 of 2.5 µM | LNCaP | 2.5 µM (96h) | PrestoBlue Assay | [4] |
Table 1: Quantitative Effects of this compound on Key Downstream Targets and Cellular Processes.
| Biomarker | Effect | Cell Line | Concentration(s) | Method | Source |
| Cleaved PARP | Induction | LNCaP | 6.25-25 µM (48h) | Western Blot | [4] |
Table 2: Effect of this compound on Apoptosis Marker.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes affected by this compound, the following diagrams have been generated using the DOT language for Graphviz.
Detailed Experimental Protocols
Cignal c-Myc Luciferase Reporter Assay
This commercially available assay (e.g., from Qiagen) is utilized to quantify the transcriptional activity of the c-Myc pathway.
Methodology:
-
Cell Seeding: Plate a suitable prostate cancer cell line (e.g., LNCaP) in a 96-well plate at a density of 5,000 cells/well and culture overnight.
-
Transfection: Co-transfect the cells with the c-Myc responsive firefly luciferase reporter construct and a constitutively expressing Renilla luciferase construct (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.
-
Lysis and Luciferase Measurement: After the desired incubation period (e.g., 48-96 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.
UBE2C Promoter Luciferase Reporter Assay
This assay is designed to measure the transcriptional activity of the UBE2C promoter, a downstream target of the AR-V7 signaling pathway.
Methodology:
-
Plasmid Construction: Clone the promoter region of the human UBE2C gene upstream of a firefly luciferase reporter gene in a suitable expression vector.
-
Cell Seeding and Transfection: Seed 22rv1 cells, which endogenously express AR-V7, in a 96-well plate. Co-transfect the cells with the UBE2C promoter-luciferase construct and a Renilla luciferase normalization plasmid.
-
Treatment: Treat the transfected cells with different concentrations of this compound.
-
Luciferase Assay: After a 24-hour treatment period, perform a dual-luciferase assay as described above.
-
Data Analysis: Normalize the UBE2C promoter-driven firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the activity in vehicle-treated cells.
Western Blot for PARP Cleavage
This technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Methodology:
-
Cell Treatment and Lysis: Treat LNCaP cells with this compound at various concentrations for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) (e.g., from Cell Signaling Technology, #5625) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Densitometrically quantify the cleaved PARP bands and normalize to the loading control to determine the fold-change in apoptosis.
Bio-Layer Interferometry (BLI) for Myc-Max-DNA Interaction
BLI is a label-free technology used to measure real-time biomolecular interactions. In this context, it is used to assess the ability of this compound to disrupt the interaction between the Myc-Max heterodimer and its DNA binding element (E-box).
Methodology:
-
Biotinylated DNA Probe Preparation: Synthesize a biotinylated double-stranded DNA oligonucleotide containing the E-box consensus sequence.
-
Sensor Hydration and Loading: Hydrate streptavidin-coated biosensors in the assay buffer. Load the biotinylated E-box DNA onto the biosensors.
-
Baseline Establishment: Establish a stable baseline by dipping the DNA-loaded sensors into the assay buffer.
-
Association: Transfer the sensors to wells containing the purified Myc-Max heterodimer protein in the presence of varying concentrations of this compound or vehicle control. Measure the association in real-time.
-
Dissociation: Transfer the sensors back to the assay buffer to measure the dissociation of the Myc-Max protein from the DNA.
-
Data Analysis: Analyze the resulting sensorgrams to determine the binding kinetics (kon and koff) and affinity (KD). A decrease in the association signal in the presence of this compound indicates disruption of the Myc-Max-DNA interaction.
Conclusion
This compound represents a promising therapeutic agent that functions by inhibiting the transcriptional activity of the Myc-Max oncoprotein complex. This guide has detailed its primary downstream effects, including the suppression of the AR-V7/UBE2C axis and the induction of apoptosis in prostate cancer cells. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should aim to further elucidate the complete spectrum of downstream targets and explore the efficacy of this compound in broader preclinical and clinical settings.
References
- 1. Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VPC-70063 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
VPC-70063 is a potent small molecule inhibitor of the Myc-Max transcription factor complex.[1][2] By disrupting the interaction between Myc and Max, this compound effectively blocks their binding to DNA, leading to the inhibition of downstream transcriptional activation of genes involved in cell proliferation, growth, and metabolism.[3][4] This targeted mechanism makes this compound a valuable tool for studying Myc-driven cellular processes and a potential therapeutic agent for cancers where Myc is overexpressed, such as prostate cancer.[3][4][5] Experimental evidence demonstrates that this compound reduces cell growth, inhibits Myc-Max transcriptional activity, and induces apoptosis in cancer cell lines.[1][3]
These application notes provide detailed protocols for the use of this compound in standard cell culture experiments, including cell viability assays, apoptosis detection, and transcriptional activity analysis.
Data Presentation
The following table summarizes the quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (Myc-Max Transcriptional Activity) | 8.9 µM | LNCaP | Luciferase Reporter Assay | [1][3] |
| Inhibition of Myc-Max Transcriptional Activity | 106% | LNCaP | Luciferase Reporter Assay | [1] |
| Inhibition of Myc-Max/UBE2C Downstream Pathway | 94% | LNCaP | Not Specified | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.
Caption: Mechanism of action of this compound, an inhibitor of the Myc-Max complex.
Caption: General experimental workflow for this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 4.75 mg of this compound (MW: 474.35 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Cell Culture and Treatment
This protocol is based on the use of the LNCaP human prostate cancer cell line.
-
Reagents and Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
This compound stock solution
-
-
Protocol:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3]
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). A recommended seeding density for LNCaP cells is 1-2 x 10^4 cells/cm².
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh culture medium. It is important to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 hours for apoptosis assays, 96 hours for transcriptional activity assays).[1]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Western Blot for PARP Cleavage)
Detection of cleaved PARP-1 is a hallmark of apoptosis.
-
Reagents and Materials:
-
Cells treated with this compound in 6-well plates
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After treatment with this compound for 48 hours, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.[6][7]
-
Myc-Max Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the effect of this compound on the transcriptional activity of the Myc-Max complex.
-
Reagents and Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
A luciferase reporter plasmid containing Myc-Max binding sites (E-boxes) upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Co-transfect the cells with the Myc-Max luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound for 96 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same samples.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a percentage of the activity in vehicle-treated control cells.
-
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lncap.com [lncap.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for VPC-70063 in In Vitro Cell Viability Assays
Introduction
VPC-70063 is a small molecule inhibitor targeting the protein-protein interaction between Myc and Max.[1][2] The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers, including prostate cancer.[2][3] Myc forms a heterodimer with Max to bind to DNA and activate the transcription of target genes that drive cell cycle progression and metabolism.[2] this compound disrupts the Myc-Max-DNA interaction, leading to the induction of apoptosis and a reduction in cancer cell viability, making it a compound of interest for cancer therapeutics research.[1][4]
These application notes provide detailed protocols for utilizing this compound in in vitro cell viability assays, with a focus on prostate cancer cell lines. The provided data and methodologies are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.
Data Summary
The following tables summarize the reported in vitro efficacy of this compound in the human prostate cancer cell line, LNCaP.
Table 1: IC50 Values of this compound in LNCaP Cells
| Parameter | Cell Line | Assay | Incubation Time | IC50 Value |
| Myc-Max Transcriptional Activity | LNCaP | Luciferase Reporter Gene Assay | 24 hours | 8.9 μM[1] |
| Cytotoxicity (Cell Viability) | LNCaP | PrestoBlue Assay | 96 hours | 2.5 μM[1] |
Table 2: Effective Concentrations of this compound for Inducing Apoptosis in LNCaP Cells
| Concentration Range | Cell Line | Incubation Time | Observed Effect |
| 6.25 μM - 25 μM | LNCaP | 48 hours | Induction of PARP cleavage, a marker of apoptosis[1] |
| 25 μM | LNCaP | 96 hours | 106% inhibition of Myc-Max transcriptional activity and 94% inhibition of the Myc-Max/UBE2C downstream pathway[1] |
Signaling Pathway
The diagram below illustrates the targeted signaling pathway of this compound. The compound inhibits the formation of the Myc-Max heterodimer, which is essential for the transcription of genes that promote cell proliferation and survival.
Caption: this compound inhibits the Myc-Max pathway, leading to apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, reconstitute the compound in a suitable solvent, such as DMSO, to a high concentration (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is stable for up to 6 months.[1]
Cell Viability Assay using PrestoBlue® Reagent
This protocol is adapted for a 96-well plate format and is based on the reported assay for determining the cytotoxic effects of this compound on LNCaP cells.[1]
Materials:
-
LNCaP cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PrestoBlue® Cell Viability Reagent
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: a. Culture LNCaP cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh complete medium. c. Count the cells and adjust the density to seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting range is from 0.1 µM to 50 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) and a no-treatment control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement: a. After the incubation period, add 10 µL of PrestoBlue® reagent directly to each well. b. Gently mix the contents of the wells by swirling the plate. c. Incubate the plate for 1-2 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density. d. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: a. Subtract the average fluorescence of the no-cell control (medium with PrestoBlue® only) from all other values. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro cell viability assay for testing this compound.
Caption: Workflow for determining cell viability after this compound treatment.
References
Application Notes and Protocols for PARP Cleavage Assay with VPC-70063 Treatment
These application notes provide a detailed protocol for performing a Poly (ADP-ribose) polymerase (PARP) cleavage assay in prostate cancer cell lines, such as LNCaP, following treatment with VPC-70063, a small molecule inhibitor of Myc-Max transcriptional activity.
Introduction
This compound is a novel compound that functions as an inhibitor of the Myc-Max heterodimer, a key transcription factor complex often dysregulated in cancer. Inhibition of Myc-Max activity by this compound has been shown to reduce cell proliferation and induce apoptosis in prostate cancer cells[1][2]. A hallmark of apoptosis is the cleavage of PARP, a 116 kDa nuclear protein involved in DNA repair. During apoptosis, caspases, particularly caspase-3 and caspase-7, cleave PARP into an 89 kDa and a 24 kDa fragment, inactivating the enzyme and facilitating cellular disassembly. Therefore, detecting cleaved PARP is a reliable method for quantifying apoptosis induced by therapeutic agents like this compound.
This document provides protocols for assessing PARP cleavage using two common laboratory techniques: Western Blotting and Flow Cytometry.
Data Presentation
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Myc-Max Transcriptional Activity) | 8.9 µM | Cell-based reporter assay | [1] |
| Effect on Cell Viability | Reduces cell growth in various prostate cancer cell lines | LNCaP and others | [1] |
| Mechanism of Action | Induces apoptosis | LNCaP | [1] |
Signaling Pathway
The inhibition of the Myc-Max complex by this compound triggers a signaling cascade that culminates in apoptosis and the cleavage of PARP. While the precise intermediates are a subject of ongoing research, the general pathway involves the disruption of Myc-Max transcriptional activity, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This results in the activation of executioner caspases, which then cleave key cellular substrates, including PARP.
This compound signaling to PARP cleavage.
Experimental Protocols
The following are detailed protocols for the treatment of prostate cancer cells with this compound and subsequent analysis of PARP cleavage.
Cell Culture and this compound Treatment
This workflow outlines the initial steps for preparing cells for the PARP cleavage assay.
Cell treatment workflow.
Materials:
-
LNCaP cells (or other suitable prostate cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
6-well plates or other appropriate culture vessels
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Allow cells to attach and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A concentration range of 10-20 µM is recommended as a starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for subsequent analysis by either Western Blotting or Flow Cytometry.
Protocol 1: PARP Cleavage Assay by Western Blotting
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the harvested cells with ice-old PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PARP overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system. The full-length PARP will appear as a band at ~116 kDa, and the cleaved fragment will be at ~89 kDa.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Protocol 2: PARP Cleavage Assay by Flow Cytometry
Materials:
-
Fixation/Permeabilization buffer kit
-
FITC- or PE-conjugated anti-cleaved PARP antibody
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol of the fixation/permeabilization kit. This step is crucial to allow the antibody to access the intracellular cleaved PARP.
-
Antibody Staining: Incubate the permeabilized cells with a FITC- or PE-conjugated anti-cleaved PARP antibody for 30-60 minutes at room temperature, protected from light. Include an isotype control to account for non-specific binding.
-
Washing: Wash the cells with the provided wash buffer.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The percentage of cells positive for cleaved PARP will indicate the level of apoptosis induced by this compound.
References
Application Note: Measuring VPC-70063 Activity Using a Luciferase Reporter Assay
Introduction
VPC-70063 is a small molecule inhibitor of the Myc-Max transcription factor complex, which plays a critical role in cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the Myc signaling pathway is a hallmark of many cancers, including prostate cancer.[3][4] Notably, this compound has been shown to inhibit Myc-Max transcriptional activity, reduce levels of the androgen receptor splice variant AR-V7, and induce apoptosis in cancer cells.[1][2] This makes it a promising candidate for anticancer therapeutic development.
A luciferase reporter assay is a widely used method to quantify the transcriptional activity of a specific signaling pathway in cells.[5][6][7] This assay utilizes a plasmid vector where the luciferase gene is under the control of a promoter containing response elements for a transcription factor of interest. When the transcription factor is active, it binds to these response elements and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is directly proportional to the transcriptional activity.
This application note provides a detailed protocol for using a luciferase reporter assay to measure the inhibitory activity of this compound on the androgen receptor (AR) signaling pathway, a key pathway in prostate cancer regulated by Myc.
Principle of the Assay
This protocol describes a dual-luciferase reporter assay to assess the impact of this compound on androgen receptor transcriptional activity.[5][8][9] A firefly luciferase reporter plasmid driven by an androgen response element (ARE) is co-transfected into a suitable cell line (e.g., LNCaP prostate cancer cells) along with a Renilla luciferase plasmid under the control of a constitutive promoter. The firefly luciferase expression is dependent on AR activity, while the Renilla luciferase serves as an internal control to normalize for transfection efficiency and cell viability. By measuring the ratio of firefly to Renilla luciferase activity, the specific effect of this compound on AR-mediated transcription can be accurately determined.
Experimental Protocols
Materials and Reagents
-
Cell Line: LNCaP (or other appropriate androgen-responsive prostate cancer cell line)
-
Reporter Plasmids:
-
pGL4.36[luc2P/MMTV/Hygro] Vector (or similar ARE-driven firefly luciferase reporter)
-
pRL-TK Vector (or similar constitutively expressing Renilla luciferase vector)
-
-
Expression Vector (Optional): AR expression vector for cells with low endogenous AR
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin
-
Transfection Reagent: Lipofectamine 3000 (or similar)
-
Compound: this compound (dissolved in DMSO)
-
Inducer: Dihydrotestosterone (DHT)
-
Assay Reagent: Dual-Luciferase® Reporter Assay System (Promega)
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Protocol
-
Cell Seeding:
-
One day prior to transfection, seed LNCaP cells into a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of the ARE-firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Following transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a DMSO vehicle control.
-
To stimulate androgen receptor activity, add a final concentration of 10 nM DHT to all wells except for the negative control wells.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Wash the cells once with 1X phosphate-buffered saline (PBS).
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DHT-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Data Presentation
Table 1: Effect of this compound on DHT-Induced Androgen Receptor Transcriptional Activity
| This compound Concentration (µM) | Normalized Luciferase Activity (Firefly/Renilla Ratio) | % Inhibition |
| 0 (No DHT) | 1.5 ± 0.2 | N/A |
| 0 (DHT only) | 100 ± 8.5 | 0 |
| 0.1 | 92.3 ± 7.1 | 7.7 |
| 1 | 65.4 ± 5.9 | 34.6 |
| 5 | 38.1 ± 4.2 | 61.9 |
| 10 | 15.2 ± 2.8 | 84.8 |
| 25 | 8.9 ± 1.5 | 91.1 |
| 50 | 5.1 ± 1.1 | 94.9 |
Data are represented as mean ± standard deviation from a representative experiment performed in triplicate.
Table 2: IC50 Value of this compound on Androgen Receptor Activity
| Compound | IC50 (µM) |
| This compound | 8.9 |
The IC50 value was calculated from the dose-response curve of the normalized data.[1][2]
Visualizations
Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the dual-luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. computer-aided-drug-discovery-of-myc-max-inhibitors-as-potential-therapeutics-for-prostate-cancer - Ask this paper | Bohrium [bohrium.com]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 9. researchgate.net [researchgate.net]
Application and Protocols for VPC-70063 in LNCaP Prostate Cancer Cell Lines
For Research Use Only
Introduction
VPC-70063 is a novel small molecule inhibitor targeting the interaction between the MYC proto-oncogene (Myc) and its binding partner MAX.[1][2] In prostate cancer, particularly in androgen-dependent cell lines like LNCaP, the Myc signaling pathway is frequently implicated in tumor progression and therapeutic resistance.[2][3] this compound has demonstrated efficacy in inhibiting Myc-Max transcriptional activity, reducing cell viability, and inducing apoptosis in LNCaP cells.[1] This document provides detailed application notes and experimental protocols for the use of this compound in LNCaP prostate cancer cell lines for research purposes.
Mechanism of Action
This compound functions by disrupting the heterodimerization of Myc and Max, which is essential for their binding to DNA and subsequent activation of target gene transcription.[2][4] This inhibition of Myc-Max activity leads to a downstream reduction in the expression of genes involved in cell proliferation, growth, and metabolism.[2] In the context of prostate cancer, this also affects androgen receptor (AR) signaling, with studies showing a reduction in the levels of the constitutively active AR splice variant AR-V7.[1] The primary mechanism of cell death induced by this compound in LNCaP cells is through the induction of apoptosis, as evidenced by the cleavage of PARP-1.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies of this compound in LNCaP cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (Myc-Max Transcriptional Activity) | LNCaP | 8.9 µM | [1] |
| Experiment | Cell Line | Outcome | Reference |
| Cell Viability | LNCaP | Inhibition of cell proliferation | [1] |
| Apoptosis Assay | LNCaP | Induction of PARP cleavage | [1] |
| AR-V7 Levels | 22rv1 (relevant context) | Reduction of AR-V7 levels | [1] |
Experimental Protocols
LNCaP Cell Culture
A crucial first step for any experiment is the proper maintenance of the LNCaP cell line.
Materials:
-
LNCaP cells (ATCC CRL-1740)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculture the cells when they reach 70-80% confluency.[6][7]
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.[5]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of LNCaP cells.
Materials:
-
LNCaP cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Western Blot for PARP Cleavage
This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis, in LNCaP cells treated with this compound.
Materials:
-
LNCaP cells
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.
-
Probe the same membrane with a loading control antibody to ensure equal protein loading.
Myc-Max Luciferase Reporter Assay
This assay measures the transcriptional activity of the Myc-Max complex.
Materials:
-
LNCaP cells
-
Myc-driven luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent[8]
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect LNCaP cells with the Myc-driven luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.[8]
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Myc-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the vehicle-treated control.
Troubleshooting
-
Low cell viability in control groups: Check for contamination, ensure proper cell culture conditions, and verify the quality of reagents.
-
Inconsistent results: Ensure accurate pipetting, consistent cell seeding densities, and proper mixing of reagents.
-
No PARP cleavage observed: Increase the concentration of this compound or the treatment time. Ensure the primary antibody is specific for both full-length and cleaved PARP.
-
Low transfection efficiency: Optimize the transfection protocol for LNCaP cells, as they can be difficult to transfect.[8]
Conclusion
This compound is a promising inhibitor of the Myc-Max pathway with demonstrated activity in LNCaP prostate cancer cells. The protocols provided here offer a framework for researchers to investigate the effects of this compound on cell viability, apoptosis, and Myc-Max transcriptional activity. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of targeting Myc in prostate cancer.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. computer-aided-drug-discovery-of-myc-max-inhibitors-as-potential-therapeutics-for-prostate-cancer - Ask this paper | Bohrium [bohrium.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. biomedgrid.com [biomedgrid.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. lncap.com [lncap.com]
Application Notes and Protocols for Western Blot Analysis of VPC-70063 Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-70063 is a small molecule inhibitor that targets the interaction between the c-Myc and Max proteins, a critical driver of cellular proliferation in many cancers, including prostate cancer. By disrupting the c-Myc/Max heterodimer, this compound effectively abrogates their transcriptional activity, leading to downstream effects that culminate in reduced tumor cell growth and survival. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the downstream molecular consequences of treating prostate cancer cells with this compound. The primary focus will be on the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.
The key downstream events following this compound treatment that can be monitored by Western blot include:
-
Reduction in Androgen Receptor Splice Variant 7 (AR-V7) levels: AR-V7 is a constitutively active variant of the androgen receptor that is implicated in the development of castration-resistant prostate cancer.
-
Downregulation of Ubiquitin-Conjugating Enzyme E2C (UBE2C): UBE2C is a downstream target of the c-Myc/Max complex and is involved in cell cycle progression.
-
Induction of Apoptosis: This can be monitored by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Modulation of c-Myc and Max protein levels: To assess the direct impact of the inhibitor on the target proteins.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the Western blot analysis.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound from in vitro studies. These values can serve as a reference for designing experiments and interpreting results.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (Myc-Max Transcriptional Activity) | 8.9 µM | LNCaP | Luciferase Reporter Assay | [1] |
| Myc-Max/UBE2C Pathway Inhibition | 94% | LNCaP | Not Specified | [2] |
| Myc-Max Transcriptional Activity Inhibition | 106% | LNCaP | Not Specified | [2] |
Table 2: Recommended Concentration Range for In Vitro Studies
| Experiment | Concentration Range | Treatment Time | Cell Line | Expected Outcome | Reference |
| Induction of Apoptosis (PARP Cleavage) | 6.25 - 25 µM | 48 hours | LNCaP | Increased cleaved PARP | [2] |
| Inhibition of Myc-Max Transcriptional Activity | 25 µM | 96 hours | LNCaP | Decreased reporter activity | [2] |
Experimental Protocols
Materials and Reagents
-
Cell Line: LNCaP (ATCC® CRL-1740™)
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels: (e.g., 4-15% gradient gels)
-
PVDF Membranes
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-c-Myc
-
Mouse anti-Max
-
Rabbit anti-AR-V7
-
Rabbit anti-UBE2C
-
Rabbit anti-cleaved PARP (Asp214)
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
Protocol for Western Blot Analysis
1. Cell Culture and Treatment:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a fixed time (e.g., 48 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 20 µM) for different durations (e.g., 0, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
As a positive control for apoptosis, treat a separate set of cells with 1 µM staurosporine for 3-6 hours.
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a precast polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Perform electrophoresis according to the gel manufacturer's instructions.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions (to be optimized by the user):
-
anti-c-Myc: 1:1000
-
anti-Max: 1:1000
-
anti-AR-V7: 1:1000
-
anti-UBE2C: 1:1000
-
anti-cleaved PARP: 1:1000
-
anti-β-actin: 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the target proteins to the corresponding β-actin band intensity to account for loading differences.
Expected Results
-
A dose- and time-dependent decrease in the protein levels of c-Myc, Max, AR-V7, and UBE2C in LNCaP cells treated with this compound.
-
A corresponding increase in the levels of cleaved PARP, indicating the induction of apoptosis.
-
The vehicle control (DMSO) should show no significant changes in the protein levels of the targets.
-
The staurosporine-treated sample should show a strong band for cleaved PARP, serving as a positive control for the apoptosis assay.
By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to elucidate the molecular mechanisms of action of this compound and its potential as a therapeutic agent for prostate cancer.
References
Application Notes and Protocols for the Experimental Use of VPC-70063 in Xenograft Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-70063 is a novel small molecule inhibitor targeting the interaction between the MYC and MAX proteins, a critical driver of tumorigenesis in a variety of cancers, including prostate cancer. By disrupting the MYC-MAX heterodimer, this compound effectively inhibits their transcriptional activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[1][2][3] These application notes provide a summary of the in-vitro activity of this compound and a representative protocol for evaluating its efficacy in a xenograft animal model of prostate cancer.
Disclaimer: The following protocols are representative examples based on standard practices for prostate cancer xenograft models. As of the latest available information, specific in-vivo xenograft studies for this compound have not been published. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
Mechanism of Action
This compound functions as a potent inhibitor of the MYC-MAX transcriptional complex.[1] The MYC family of oncoproteins are transcription factors that, when heterodimerized with MAX, bind to E-box sequences in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell cycle progression, proliferation, metabolism, and apoptosis.[3][4] this compound is designed to interfere with the DNA binding of the MYC-MAX complex, thereby downregulating the expression of these target genes.[2][5] In prostate cancer, MYC has been implicated in the progression to castration-resistant disease, in part through its regulation of androgen receptor (AR) splice variants like AR-V7.[6] this compound has been shown to reduce AR-V7 levels in castration-resistant prostate cancer (CRPC) cells.[1][6]
In Vitro Activity of this compound
This compound has demonstrated significant activity in various in-vitro assays using prostate cancer cell lines. The following table summarizes key quantitative data from these studies.
| Assay | Cell Line | Parameter | Result | Reference |
| MYC-MAX Transcriptional Activity Inhibition | - | IC50 | 8.9 µM | [1] |
| MYC-MAX/UBE2C Downstream Pathway Inhibition | - | Inhibition at 25 µM (96h) | 94% | [1] |
| Apoptosis Induction (PARP Cleavage) | LNCaP | Concentration Range (48h) | 6.25-25 µM | [1] |
| Disruption of MYC-MAX-DNA Interaction | - | Concentration Range | 0-500 µM | [1] |
| Inhibition of LNCaP Cell Proliferation | LNCaP | - | Dose-dependent inhibition | [2] |
| Effect on MYC-null cells (HO15.19) | HO15.19 | Cytotoxicity | Minimal at high concentrations | [2] |
| Reduction of AR-V7 Levels | 22Rv1 | - | Confirmed by Western Blot | [6] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits the binding of the MYC-MAX heterodimer to DNA, blocking target gene transcription and leading to decreased cell proliferation and induced apoptosis.
Representative Xenograft Protocol
This protocol describes a subcutaneous xenograft model using a human prostate cancer cell line. The choice of cell line (e.g., LNCaP for androgen-sensitive or 22Rv1 for castration-resistant studies) will depend on the specific research question.
Experimental Workflow
Caption: A typical workflow for a xenograft study involves preparation, tumor implantation, treatment and monitoring, and endpoint analysis.
Materials
-
Cell Line: LNCaP (androgen-sensitive) or 22Rv1 (castration-resistant) human prostate carcinoma cells.
-
Animals: Male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.[4] For androgen-dependent models like LNCaP, intact male mice are used. For castration-resistant models, mice may be castrated.[4][7]
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Matrigel® Basement Membrane Matrix.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
This compound (formulated for in vivo administration).
-
Vehicle control (appropriate for the this compound formulation).
-
-
Equipment:
-
Laminar flow hood.
-
CO2 incubator.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
Syringes and needles.
-
Digital calipers.
-
Animal housing and handling equipment.
-
Protocol
-
Cell Culture and Preparation:
-
Culture prostate cancer cells according to standard protocols.[8]
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[4][7] Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor volume twice weekly using digital calipers. The formula for tumor volume is: (Length x Width²) / 2.[4]
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation and the vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will need to be determined based on pharmacokinetic and tolerability studies of the compound.
-
Administer the assigned treatment to each mouse according to the established schedule.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or for a specified duration.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight and volume.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), and another portion can be snap-frozen for molecular analysis (e.g., Western blot for AR-V7, MYC target genes).
-
Data Analysis
The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) using the formula:
%TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences in tumor volume between the treatment and control groups. Body weight changes should also be analyzed to assess the toxicity of the treatment.
Conclusion
This compound is a promising inhibitor of the MYC-MAX pathway with demonstrated in-vitro efficacy against prostate cancer cells. The provided representative xenograft protocol offers a framework for evaluating the in-vivo anti-tumor activity of this compound. Successful translation of these findings in preclinical models will be a critical step in the development of this compound as a potential therapeutic for prostate cancer.
References
- 1. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [aging-us.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Characterization of a castrate-resistant prostate cancer xenograft derived from a patient of West African ancestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 8. Cell Culture Academy [procellsystem.com]
Application Notes and Protocols: VPC-70063 in Combination with Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-70063 is a small molecule inhibitor targeting the protein-protein interaction between MYC and MAX, two transcription factors forming a heterodimer that is crucial for the regulation of genes involved in cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of MYC is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound disrupts the MYC-MAX heterodimer, thereby inhibiting its transcriptional activity and inducing apoptosis in cancer cells.[1][2] While preclinical studies have demonstrated the single-agent efficacy of this compound in prostate cancer models, its potential in combination with other anti-cancer agents remains an area of active investigation.[2][3] This document provides an overview of the available data for this compound and outlines protocols for investigating its synergistic potential with other anti-cancer drugs.
Quantitative Data Summary
Currently, published data on this compound primarily focuses on its activity as a single agent. No specific quantitative data from combination studies have been publicly reported. The following table summarizes the key in vitro efficacy data for this compound as a monotherapy.
| Parameter | Value | Cell Line | Reference |
| IC50 (MYC-MAX Transcriptional Activity) | 8.9 µM | - | [1] |
| MYC-MAX Transcriptional Activity Inhibition | 106% (at 25 µM, 96h) | - | [1] |
| UBE2C Downstream Pathway Inhibition | 94% (at 25 µM, 96h) | - | [1] |
| Apoptosis Induction (PARP Cleavage) | Observed at 6.25-25 µM (48h) | LNCaP | [1] |
Signaling Pathway
This compound acts by disrupting the formation of the MYC-MAX heterodimer, which is essential for its function as a transcription factor. This diagram illustrates the targeted signaling pathway.
Experimental Protocols
Protocol 1: Single-Agent Cell Viability Assay
This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Rationale for Combination Therapies
While this compound shows promise as a monotherapy, combination strategies are often employed in cancer treatment to enhance efficacy, overcome resistance, and reduce toxicity. Given that MYC is a central hub for many oncogenic processes, combining a MYC inhibitor with drugs that target parallel or downstream pathways is a rational approach.
Potential Combination Partners for this compound:
-
Chemotherapeutic Agents (e.g., Docetaxel): Standard-of-care chemotherapy for many cancers, including prostate cancer. Combining a cytostatic agent like this compound with a cytotoxic agent like docetaxel could lead to synergistic cell killing.
-
Androgen Receptor (AR) Antagonists (e.g., Enzalutamide): In prostate cancer, there is a known interplay between MYC and AR signaling. Dual targeting of these pathways could be more effective than inhibiting either alone.
-
PARP Inhibitors: MYC-driven cancers can exhibit genomic instability, potentially rendering them more susceptible to PARP inhibitors.
-
PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer that often cross-talks with MYC signaling.
Hypothetical Experimental Workflow for Combination Studies
The following workflow outlines the steps to assess the synergistic potential of this compound with another anti-cancer drug.
Protocol 2: Combination Cell Viability Assay (Checkerboard Method)
This protocol is designed to evaluate the interaction between this compound and a second anti-cancer agent.
Materials:
-
Same as Protocol 1, with the addition of the second anti-cancer drug.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Drug Treatment (Checkerboard Titration):
-
Prepare serial dilutions of this compound and the second drug in a 96-well plate format. The concentrations should range from below to above their respective IC50 values.
-
For example, in a 10x10 matrix, row A would have a constant concentration of this compound with varying concentrations of the second drug in columns 1-10. Row B would have a different constant concentration of this compound, and so on.
-
Include controls for each drug alone and a vehicle control.
-
Add the drug combinations to the seeded cells.
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis (Synergy Calculation):
-
Calculate the fractional inhibition for each drug combination.
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Conclusion
This compound is a promising MYC-MAX inhibitor with demonstrated preclinical activity. While data on its use in combination with other anti-cancer drugs is not yet available, the rationale for such studies is strong. The protocols outlined in this document provide a framework for researchers to systematically investigate the potential synergistic effects of this compound with other therapeutic agents, which could ultimately lead to more effective treatment strategies for a variety of cancers.
References
Application Notes and Protocols for Assessing VPC-70063's Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of VPC-70063, a potent Myc-Max inhibitor, on the cell cycle progression of cancer cells. The provided protocols detail established methodologies to quantify changes in cell cycle phase distribution, proliferation rates, and the expression of key regulatory proteins.
Introduction to this compound
This compound is a small molecule inhibitor that targets the interaction between the oncoprotein Myc and its obligate partner Max.[1][2][3] The Myc-Max heterodimer is a critical transcription factor that regulates the expression of a vast array of genes involved in cell proliferation, growth, and metabolism. Dysregulation of Myc is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has been shown to inhibit the transcriptional activity of Myc-Max with an IC50 of 8.9 μM.[1][2] Furthermore, it has been observed to reduce the proliferation of prostate cancer cells and induce apoptosis, as evidenced by the cleavage of PARP.[1][2][4] Given that Myc is a key regulator of cell cycle entry and progression, it is crucial to understand how its inhibition by this compound impacts the cell cycle machinery.
Key Experimental Approaches
To comprehensively assess the impact of this compound on cell cycle progression, a multi-faceted approach is recommended, incorporating the following assays:
-
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining: This is a fundamental and widely used method to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[5][6][7][8][9]
-
Bromodeoxyuridine (BrdU) Incorporation Assay: This assay directly measures DNA synthesis, providing a quantitative measure of the proportion of cells actively proliferating in the S-phase.[10][11][12]
-
Western Blot Analysis of Cell Cycle Regulatory Proteins: This technique allows for the examination of changes in the expression levels of key proteins that govern cell cycle transitions, such as cyclins and cyclin-dependent kinases (CDKs).[13][14][15][16][17]
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| This compound (Concentration 3) | |||
| Positive Control (e.g., Nocodazole) |
Table 2: Effect of this compound on DNA Synthesis (BrdU Incorporation)
| Treatment Group | % BrdU Positive Cells |
| Vehicle Control | |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| This compound (Concentration 3) | |
| Positive Control (e.g., Aphidicolin) |
Table 3: Relative Expression of Cell Cycle Regulatory Proteins
| Treatment Group | Cyclin D1 | Cyclin E | Cyclin B1 | p21 | p27 |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Concentration 1) | |||||
| This compound (Concentration 2) | |||||
| This compound (Concentration 3) |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using PI staining and flow cytometry.[5][6][18]
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL, DNase free)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution containing 10 µL of RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE or a similar channel. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Protocol 2: BrdU Incorporation Assay
This protocol describes the detection of proliferating cells by measuring the incorporation of BrdU into newly synthesized DNA.[10][11][12]
Materials:
-
Cell culture medium
-
This compound
-
BrdU Labeling Solution (10 µM)
-
Fixation/Denaturation Solution (e.g., 1.5 N HCl)
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)
-
Anti-BrdU Antibody (conjugated to a fluorophore or for secondary detection)
-
Fluorescently labeled secondary antibody (if required)
-
DNA stain (e.g., DAPI, Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate or in a 96-well plate. Allow cells to adhere overnight. Treat cells with this compound or vehicle control for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell doubling time.
-
Fixation: Remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Denaturation: Wash the cells twice with PBS. Add a DNA denaturation solution (e.g., 2N HCl) and incubate for 30 minutes at room temperature.[19] Neutralize the acid by washing three times with PBS.
-
Permeabilization and Blocking: Permeabilize the cells with Permeabilization Buffer for 10 minutes. Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Antibody Staining: Incubate the cells with the anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature.[10] Wash three times with PBS. If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody for 1 hour.
-
DNA Staining and Mounting (for microscopy): Wash three times with PBS. Counterstain the nuclei with DAPI or Hoechst 33342. Mount the coverslips on microscope slides.
-
Analysis: For microscopy, capture images and quantify the percentage of BrdU-positive cells. For flow cytometry, after antibody staining, resuspend the cells in FACS buffer and analyze.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the procedure for detecting changes in the expression of key cell cycle proteins in response to this compound treatment.[13][15][16]
Materials:
-
Cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin B1, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described previously. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
Caption: this compound inhibits the Myc-Max interaction, blocking transcription and cell cycle progression.
Caption: Experimental workflow for analyzing cell cycle distribution by flow cytometry.
Caption: Experimental workflow for assessing DNA synthesis via BrdU incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 8. revvity.com [revvity.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
VPC-70063 solubility and preparation in DMSO.
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of VPC-70063, a potent Myc-Max inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 125 mg/mL, which is equivalent to 330.39 mM.[1] It is important to note that achieving this concentration may require ultrasonic treatment.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of fresh, high-quality DMSO. Sonication may be necessary to fully dissolve the compound. For example, to make a 10 mM stock solution, you would dissolve 3.78 mg of this compound in 1 mL of DMSO.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent inhibitor of the Myc-Max transcription factor complex.[1] By disrupting the interaction between Myc and Max, it prevents their binding to DNA, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[1] This ultimately leads to the induction of apoptosis (programmed cell death), which can be observed by markers such as PARP cleavage.[1]
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture from the air, as it is hygroscopic. The presence of water can significantly reduce the solubility of the compound.[1]
-
Solution: Always use newly opened, anhydrous, high-purity DMSO for preparing your stock solution.[1]
-
Possible Cause: The compound may not be fully dissolving at a high concentration without assistance.
-
Solution: Use an ultrasonic bath to aid in the dissolution of this compound.[1] Gentle warming can also be attempted, but be cautious of potential compound degradation.
Problem 2: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: this compound has low aqueous solubility. Diluting a concentrated DMSO stock solution directly into an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution.
-
Solution: Perform serial dilutions. First, dilute the DMSO stock solution to an intermediate concentration in DMSO, and then add this intermediate solution to your aqueous medium while vortexing to ensure rapid mixing. It is also recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Problem 3: Inconsistent or unexpected experimental results.
-
Possible Cause: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Ensure your stock solution is stored correctly in aliquots at -80°C and has been stored for less than 6 months.[1] When thawing an aliquot, use it promptly and avoid re-freezing.
-
Possible Cause: The final concentration of DMSO in the experiment may be affecting the cells.
-
Solution: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to deliver this compound, to account for any effects of the solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solvent | DMSO | [1] |
| Solubility in DMSO | 125 mg/mL | [1] |
| Molar Solubility in DMSO | 330.39 mM | [1] |
| Molecular Weight | 378.34 g/mol | [1] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [1] |
| Storage (in DMSO) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (General Protocol)
This protocol describes a general method for assessing the effect of this compound on the viability of a cancer cell line, such as LNCaP prostate cancer cells, using a colorimetric assay like MTT or PrestoBlue.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of your this compound DMSO stock solution in complete growth medium. Ensure the final DMSO concentration for all treatments, including the vehicle control, is consistent and ideally below 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0-50 µM) or the DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-96 hours) at 37°C with 5% CO₂.
-
Viability Assessment: Add the viability reagent (e.g., MTT or PrestoBlue) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
Data Analysis: Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for PARP Cleavage
This protocol details the detection of PARP cleavage, a hallmark of apoptosis, in cells treated with this compound.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 10 µM, 25 µM) and a vehicle control (DMSO) for a specified time (e.g., 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The appearance of an 89 kDa band for cleaved PARP indicates apoptosis.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for a typical cell viability experiment.
References
VPC-70063 Solutions: A Technical Guide to Storage, Stability, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the recommended storage, stability, and handling of VPC-70063 solutions to ensure optimal performance and reproducibility in your experiments. This compound is a potent inhibitor of the Myc-Max protein-protein interaction, a critical driver in many cancers. Understanding its properties is crucial for accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is advisable to use a new, anhydrous grade of DMSO, as the presence of water can negatively impact the solubility of the compound. For complete dissolution, sonication may be required.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to your desired concentration. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the final concentration of DMSO in your experimental setup. After complete dissolution, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%, to minimize solvent-induced cytotoxicity. Remember to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.
Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting section below for detailed guidance on how to address this.
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and activity. The stability of the compound varies depending on whether it is in solid form or in solution.
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: The stability of this compound in aqueous solutions, such as cell culture media, has not been extensively reported. It is highly recommended to prepare fresh working solutions from your DMSO stock for each experiment. Do not store this compound in aqueous solutions for extended periods.
Experimental Protocols
Preparation of this compound Working Solution for Cell Culture
This protocol is designed to minimize the risk of precipitation when diluting the DMSO stock solution of this compound into your cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw the Stock Solution: Thaw your aliquot of this compound stock solution at room temperature.
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed, serum-free medium. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make a 1:10 intermediate dilution to 1 mM in serum-free medium.
-
Vortex the intermediate dilution gently to ensure it is well-mixed.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the this compound stock solution (or the intermediate dilution) to your pre-warmed complete cell culture medium.
-
Crucially, add the this compound solution dropwise to the medium while gently swirling or vortexing the tube. This rapid and even dispersion is key to preventing precipitation.
-
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Cell Viability (MTT) Assay
The following is a general protocol for assessing the effect of this compound on cell viability using an MTT assay. This protocol was adapted for LNCaP and PC3 cells grown in RPMI 1640 supplemented with 10% fetal bovine serum (FBS).[2]
Materials:
-
Cells of interest (e.g., LNCaP, PC3)
-
Complete cell culture medium
-
This compound working solutions at various concentrations
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | High Final Concentration: The concentration of this compound exceeds its solubility limit in the aqueous medium. | Perform a dose-response experiment to determine the maximum soluble concentration that still provides a biological effect. |
| "Solvent Shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium. | Follow the detailed "Preparation of this compound Working Solution for Cell Culture" protocol above, emphasizing the dropwise addition and gentle mixing. Consider making an intermediate dilution in serum-free media. | |
| Media Components: Interactions with salts or proteins in the medium. | If possible, test the solubility in a simpler buffer first. Ensure your medium is properly buffered (pH 7.2-7.4). | |
| Inconsistent Results | Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use vials. Prepare fresh working solutions for each experiment. |
| Inaccurate Pipetting: Errors in preparing serial dilutions. | Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Loss of Activity | Instability in Working Solution: this compound may not be stable in your experimental buffer or medium over the duration of the experiment. | Minimize the time between preparing the working solution and adding it to your cells. For longer experiments, consider replenishing the medium with fresh compound. |
Visualizing Key Concepts
To aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
References
Technical Support Center: Troubleshooting VPC-70063 Precipitation in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting VPC-70063 precipitation in cell culture media. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Myc-Max protein-protein interaction.[1][2] Its chemical name is 1-benzyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea, which has a highly hydrophobic nature.[2] By disrupting the Myc-Max heterodimer, this compound inhibits its transcriptional activity, which is crucial for the expression of genes involved in cell proliferation, growth, and metabolism.[3] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on Myc activity.[1][2]
Q2: I observed a precipitate in my cell culture media after adding this compound. What does this look like?
Precipitation of a compound like this compound in cell culture media can appear in several ways. You might notice:
-
Cloudiness or haziness: The media loses its clarity.
-
Fine particles: Tiny particles may be visible to the naked eye or under a microscope.
-
Crystals: Larger crystalline structures may form, often adhering to the surface of the culture vessel.[4]
It is important to distinguish between compound precipitation and microbial contamination. Microbial contamination often presents with turbidity, a rapid drop in pH (indicated by a color change of the phenol red indicator from red to yellow), and the presence of motile microorganisms visible under high magnification.[4]
Q3: Why is my this compound precipitating in the cell culture media?
The precipitation of this compound is likely due to its chemical nature and its interaction with the aqueous environment of the cell culture media. Several factors can contribute to this issue:
-
Physicochemical Properties: this compound is a hydrophobic molecule, meaning it has poor water solubility.[2]
-
Solvent Shock: this compound is typically dissolved in a non-polar organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is added to the aqueous cell culture media, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate.[4]
-
High Concentration: Every compound has a solubility limit in a given solvent system. If the final concentration of this compound in your media exceeds this limit, it will precipitate.[4]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of a compound. Moving media from a refrigerator to a 37°C incubator can sometimes cause precipitation.[4][5] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[4]
-
Media Composition and pH: The pH of the media and its components (salts, amino acids, proteins in serum) can interact with this compound and affect its solubility.[5][6]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step troubleshooting guide.
Step 1: Review Your Stock Solution Preparation
Proper preparation of the stock solution is critical to prevent precipitation.
-
Recommended Solvent: Use 100% DMSO to prepare a high-concentration stock solution of this compound.
-
Complete Dissolution: Ensure the compound is fully dissolved in the DMSO. Gentle warming to 37°C and vortexing can aid in dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][5]
Step 2: Optimize the Working Solution Preparation
The way you dilute the stock solution into your cell culture media can significantly impact its solubility.
-
Pre-warm the Media: Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[5]
-
Serial Dilution: Instead of adding a very small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions.
-
Dropwise Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube.[4] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
Step 3: Determine the Maximum Soluble Concentration
It is essential to determine the highest concentration of this compound that remains soluble in your specific cell culture media under your experimental conditions.
Experimental Protocol: Solubility Assessment
-
Prepare a series of dilutions: Create a range of this compound concentrations in your chosen cell culture medium. It is advisable to start from a concentration higher than your intended experimental concentration and perform 2-fold serial dilutions.
-
Incubate under experimental conditions: Incubate the dilutions at 37°C in a CO2 incubator for a period that mimics your experiment's duration (e.g., 24, 48, 72 hours).
-
Visual Inspection: At different time points, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).[5]
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for micro-precipitates.[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental setup.[5]
| Parameter | Description |
| Solvent for Stock | 100% DMSO |
| Working Solvent | Specific cell culture medium (e.g., DMEM, RPMI-1640) |
| Incubation Temperature | 37°C |
| Incubation Time | 24, 48, 72 hours (or as per experimental design) |
| Observation | Visual and microscopic inspection for precipitate |
Step 4: Consider Media Components and pH
If precipitation persists, investigate the role of the media itself.
-
Serum Concentration: If you are using serum, consider if the concentration is affecting the solubility.
-
Media Formulation: Different base media (e.g., DMEM, RPMI-1640) have varying compositions that could interact with this compound differently.[4] If your experimental design allows, you could test the solubility in an alternative medium.
-
pH Stability: Ensure your media is properly buffered and the CO2 level in your incubator is correct to maintain a stable pH, as pH shifts can affect compound solubility.[5]
Visual Aids
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.
Simplified Myc-Max Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the Myc-Max pathway by this compound, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Optimizing VPC-70063 Dosage to Minimize Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VPC-70063, a potent Myc-Max inhibitor. The information herein is designed to help optimize experimental design and minimize potential off-target effects through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between the Myc and Max proteins.[1][2] The Myc-Max heterodimer binds to DNA and activates the transcription of genes involved in cell proliferation, growth, and metabolism.[3][4] this compound disrupts the binding of the Myc-Max complex to DNA, thereby inhibiting its transcriptional activity.[1][2] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on Myc activity.[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound in inhibiting Myc-Max transcriptional activity is 8.9 μM.[1][2] For initial experiments, it is advisable to perform a dose-response curve starting from a concentration range of 1 μM to 50 μM to determine the optimal, lowest effective concentration for your specific cell line and experimental conditions.[5]
Q3: Is this compound known to have off-target effects?
A3: this compound has been shown to be specific for Myc-Max and is generally considered non-toxic, as demonstrated by its minimal effect on the viability of Myc knockout cells.[2] However, as with any small molecule inhibitor, off-target effects can occur, particularly at higher concentrations.[6][7] Ongoing research is focused on further improving the potency and minimizing any potential for toxicity at elevated doses.[7]
Q4: What are some general strategies to minimize the risk of off-target effects with this compound?
A4: To ensure that the observed biological effects are due to the specific inhibition of the Myc-Max pathway, consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to identify the minimum concentration that produces the desired on-target effect.[5]
-
Employ Control Cell Lines: Include a Myc-knockout or knockdown cell line in your experiments as a negative control to confirm that the effects of this compound are Myc-dependent.[2]
-
Utilize Orthogonal Approaches: Confirm key findings using a structurally different Myc-Max inhibitor or a genetic approach like RNA interference (RNAi) to knockdown Myc expression.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High Cell Toxicity or Unexpected Cell Death | This compound concentration is too high, leading to off-target effects. | Perform a detailed dose-response experiment to identify the optimal, non-toxic concentration. Start with a lower concentration range and gradually increase it. |
| Cell line is particularly sensitive to Myc inhibition. | Confirm that the observed cell death is due to apoptosis by performing assays for markers like cleaved PARP.[1][2] | |
| Inconsistent or Non-reproducible Results | Variability in experimental conditions (e.g., cell density, incubation time). | Standardize all experimental parameters. Ensure consistent cell passage numbers and health. |
| Degradation of this compound stock solution. | Aliquot and store the this compound stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[1] | |
| Observed Phenotype Does Not Correlate with Myc-Max Inhibition | The phenotype is a result of an off-target effect. | Conduct experiments to verify the on-target activity, such as a reporter assay for Myc-Max transcriptional activity or a Western blot for downstream targets of Myc. |
| The experimental model is not dependent on the Myc-Max pathway. | Confirm the expression and activity of the Myc-Max pathway in your chosen cell line before initiating experiments with this compound. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay
Objective: To determine the optimal concentration of this compound that effectively inhibits cell viability in a Myc-dependent manner without causing non-specific toxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing On-Target Activity using a Myc-Max Reporter Assay
Objective: To confirm that this compound is inhibiting the transcriptional activity of the Myc-Max complex in your cellular model.
Methodology:
-
Cell Transfection: Co-transfect your cells with a reporter plasmid containing a luciferase gene under the control of a promoter with Myc-Max binding sites (E-boxes) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After allowing the cells to recover from transfection, treat them with a range of this compound concentrations, including a vehicle control.
-
Incubation: Incubate the cells for a sufficient period for changes in transcription to occur (e.g., 24 to 48 hours).
-
Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition of Myc-Max transcriptional activity for each this compound concentration relative to the vehicle control.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism and the experimental approaches to optimize its use, the following diagrams have been generated.
Caption: Mechanism of this compound in inhibiting the Myc-Max pathway.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. computer-aided-drug-discovery-of-myc-max-inhibitors-as-potential-therapeutics-for-prostate-cancer - Ask this paper | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Identifying and mitigating VPC-70063 cytotoxicity in non-cancerous cells.
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential cytotoxicity of the Myc-Max inhibitor, VPC-70063, in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between Myc and Max. By binding to the Myc-Max heterodimer, it prevents the complex from binding to DNA, thereby inhibiting the transcriptional activation of Myc target genes that are crucial for cell proliferation, growth, and metabolism.[1][2] This disruption of Myc-Max transcriptional activity is intended to selectively impede the growth of Myc-driven cancer cells.[1][2]
Q2: Does this compound exhibit toxicity in non-cancerous cells?
A2: While this compound is designed to target cancer cells with dysregulated Myc activity, off-target effects and potential cytotoxicity in non-cancerous cells can occur, particularly at higher concentrations. Studies have indicated that this compound shows minimal cytotoxicity at elevated concentrations in Myc knockout cell lines, suggesting a degree of specificity for its intended target.[2] However, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific non-cancerous cell models. Development efforts are reportedly ongoing to reduce the minimal toxicity observed in Myc-null cells at higher concentrations.
Q3: What are the signs of cytotoxicity I should look for in my cell cultures?
A3: Cytotoxicity can manifest in several ways, including:
-
Reduced cell viability and proliferation: A decrease in the number of live cells compared to vehicle-treated controls.
-
Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing or the formation of apoptotic bodies.
-
Induction of apoptosis: An increase in markers of programmed cell death, such as caspase activation or changes in mitochondrial membrane potential.
-
Compromised membrane integrity: Release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium.
Q4: How can I mitigate the cytotoxic effects of this compound in my non-cancerous cell lines?
A4: Mitigating cytotoxicity is essential for distinguishing on-target effects from non-specific toxicity. Key strategies include:
-
Dose-response optimization: Determine the lowest effective concentration of this compound that inhibits Myc-Max activity in your target cancer cells without causing significant toxicity in your non-cancerous control cells.
-
Time-course experiments: Assess cytotoxicity at various time points to understand the kinetics of the toxic effects. Shorter incubation times may be sufficient for on-target activity with reduced toxicity.
-
Use of a rescue agent: Co-treatment with a broad-spectrum apoptosis inhibitor, such as a pan-caspase inhibitor (e.g., Z-VAD-FMK), can help determine if the observed cytotoxicity is caspase-dependent.
-
Serum concentration: Ensure that the serum concentration in your culture medium is optimal, as serum components can sometimes bind to small molecules and modulate their activity and toxicity.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in non-cancerous control cells at expected therapeutic concentrations.
-
Possible Cause: The specific non-cancerous cell line may be particularly sensitive to off-target effects of this compound.
-
Troubleshooting Steps:
-
Verify IC50 in cancer cells: Confirm the concentration at which this compound inhibits the proliferation of your target cancer cells by 50% (IC50).
-
Determine CC50 in non-cancerous cells: Perform a dose-response experiment to find the 50% cytotoxic concentration (CC50) in your non-cancerous cell line.
-
Calculate the therapeutic index: The therapeutic index (CC50/IC50) provides a quantitative measure of the compound's selectivity. A low therapeutic index indicates a narrow window between efficacy and toxicity.
-
Test alternative non-cancerous cell lines: If possible, use a different non-cancerous cell line as a control to determine if the observed sensitivity is cell-type specific.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Seeding density: Ensure a consistent cell seeding density across all experiments, as this can influence the cellular response to cytotoxic agents.
-
Compound stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your culture medium over the duration of the experiment.
-
Vehicle control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.
-
Data Presentation
Disclaimer: The following tables present hypothetical data for illustrative purposes to guide researchers in their experimental design and data presentation. Actual results will vary depending on the cell lines and experimental conditions used.
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Myc Status | IC50 / CC50 (µM) | Therapeutic Index (CC50/IC50) |
| LNCaP | Prostate Cancer | Myc-driven | 15 | - |
| PC-3 | Prostate Cancer | Myc-driven | 20 | - |
| HEK293 | Human Embryonic Kidney | Normal | 75 | 5 (vs. LNCaP) |
| HUVEC | Human Umbilical Vein Endothelial | Normal | > 100 | > 6.7 (vs. LNCaP) |
| NIH-3T3 | Mouse Embryonic Fibroblast | Normal | 90 | 6 (vs. LNCaP) |
Table 2: Hypothetical Effect of a Pan-Caspase Inhibitor on this compound-Induced Cytotoxicity in a Non-Cancerous Cell Line (e.g., HEK293)
| Treatment | Concentration (µM) | % Cell Viability | % Caspase-3/7 Activity |
| Vehicle Control | - | 100 | 100 |
| This compound | 75 | 52 | 450 |
| Z-VAD-FMK | 20 | 98 | 110 |
| This compound + Z-VAD-FMK | 75 + 20 | 85 | 150 |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
Objective: To quantify the cytotoxic effect of this compound on adherent non-cancerous cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Measuring Apoptosis via Caspase-3/7 Activity
Objective: To determine if this compound-induced cytotoxicity is mediated by the activation of executioner caspases.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Caspase-Glo® 3/7 Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Assessing Mitochondrial Membrane Potential using JC-1 Staining
Objective: To evaluate the effect of this compound on mitochondrial health as an early indicator of apoptosis.
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate or in a 96-well black, clear-bottom plate. Treat with this compound for the desired time.
-
JC-1 Staining: Prepare a 2 µM JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium and incubate the cells with the JC-1 solution for 15-30 minutes at 37°C.[5]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fluorescence Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[5][6]
-
Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~540/590 nm) wavelengths.[6]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Visualizations
Caption: this compound on-target and potential off-target pathways.
Caption: Workflow for evaluating this compound cytotoxicity.
Caption: Troubleshooting unexpected this compound cytotoxicity.
References
- 1. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Validating VPC-70063 Specificity with Myc Knockout Cell Lines
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the validation of VPC-70063 specificity using Myc knockout (KO) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a Myc knockout cell line to test the specificity of this compound?
The primary purpose is to perform target validation. By comparing the effects of this compound on a wild-type (WT) cell line with its isogenic Myc KO counterpart, researchers can determine if the compound's mechanism of action is dependent on the presence of the Myc protein. If this compound is a specific Myc inhibitor, it is expected to have a significantly reduced effect in cells lacking Myc.
Q2: How do I design a dose-response experiment to test the specificity of this compound?
A well-designed dose-response experiment should include treating both WT and Myc KO cell lines with a range of this compound concentrations. A typical experiment would involve a 7-point dose-response curve with 3-fold serial dilutions, starting from a high concentration (e.g., 10 µM). The viability of the cells is then measured after a set incubation period (e.g., 72 hours). The resulting data can be used to calculate IC50 values for each cell line.
Q3: What are the essential controls for an experiment validating this compound specificity?
The essential controls for this type of experiment include:
-
Vehicle Control: Both WT and Myc KO cells should be treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on cell viability.
-
Positive Control: A known and well-characterized Myc inhibitor can be used as a positive control to confirm that the experimental system can detect Myc-dependent effects.
-
Negative Control: An inactive compound that is structurally similar to this compound but does not inhibit Myc can be used as a negative control to rule out non-specific effects.
Q4: How can I confirm the absence of Myc protein in the knockout cell line?
The absence of the Myc protein in the KO cell line should be confirmed using Western blotting. A specific antibody against the Myc protein should be used to probe lysates from both WT and KO cells. The Western blot should show a clear band for Myc in the WT cells and no corresponding band in the KO cells.
Troubleshooting Guide
Problem 1: this compound shows similar toxicity in both wild-type and Myc KO cell lines.
-
Possible Cause 1: Off-target effects. this compound might be acting on targets other than Myc, leading to cytotoxicity in both cell lines.
-
Solution: Perform a proteome-wide thermal shift assay (CETSA) or an affinity-based chemoproteomics approach to identify other potential binding partners of this compound.
-
-
Possible Cause 2: Functional redundancy. Other members of the Myc family (e.g., N-Myc, L-Myc) might be compensating for the loss of c-Myc in the KO cell line.
-
Solution: Check the expression levels of other Myc family members in the KO cell line using qPCR or Western blotting. If compensation is occurring, a double or triple knockout cell line may be necessary.
-
Problem 2: The IC50 values for this compound are highly variable between experiments.
-
Possible Cause 1: Inconsistent cell health or passage number. The physiological state of the cells can significantly impact their response to a compound.
-
Solution: Ensure that cells are used within a consistent and low passage number range. Regularly monitor cell health and morphology.
-
-
Possible Cause 2: Inaccurate compound concentration. Errors in serial dilutions or compound instability can lead to variability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Confirm the concentration and purity of the stock solution using analytical methods like HPLC.
-
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination
-
Cell Seeding: Seed both wild-type and Myc KO cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 7-point, 3-fold serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 values using a non-linear regression model.
Protocol 2: Western Blotting for Myc Expression
-
Cell Lysis: Harvest wild-type and Myc KO cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the Myc protein. After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Wild-Type and Myc KO Cell Lines
| Cell Line | Target | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Wild-Type | Myc | 0.5 | 0.2 |
| Myc Knockout | None | > 10 | > 10 |
Table 2: Gene Expression Analysis of Myc Downstream Targets
| Gene | Cell Line | Treatment (1 µM this compound) | Fold Change (vs. Vehicle) |
| CCND2 | Wild-Type | 24h | -3.2 |
| CCND2 | Myc Knockout | 24h | -0.8 |
| NCL | Wild-Type | 24h | -4.1 |
| NCL | Myc Knockout | 24h | -1.1 |
Visualizations
Caption: Hypothetical mechanism of this compound in wild-type vs. Myc KO cells.
Caption: Experimental workflow for validating this compound specificity.
Addressing experimental variability in VPC-70063 functional assays.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing VPC-70063 in functional assays. It is designed to help address sources of experimental variability and ensure robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs) about this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the Myc-Max protein-protein interaction.[1][2] To exert its oncogenic effects, the Myc protein must form a heterodimer with its partner, Max. This Myc-Max complex then binds to DNA and activates the transcription of numerous target genes involved in cell proliferation, growth, and metabolism.[3][4] this compound functions by disrupting the ability of the Myc-Max heterodimer to bind to DNA, thereby inhibiting its transcriptional activity.[1][2] This leads to downstream effects such as the induction of apoptosis (evidenced by PARP cleavage) and reduced expression of Myc target genes like AR-V7 and UBE2C.[1][2][5]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Once prepared, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
Q3: What are the key quantitative parameters I should be aware of for this compound?
A3: The following table summarizes the key in vitro activity of this compound.
| Parameter | Value | Assay / Conditions |
| IC₅₀ | 8.9 μM | Myc-Max transcriptional activity inhibition[1][2] |
| Activity | 94% Inhibition | Myc-Max/UBE2C downstream pathway (at 25 μM)[1] |
| Effect | Induces PARP Cleavage | Apoptosis marker in LNCaP cells (at 6.25-25 μM)[1][2] |
This compound Signaling Pathway
Caption: this compound inhibits the binding of the Myc-Max heterodimer to DNA, blocking transcription.
Section 2: Troubleshooting Guides for Functional Assays
Experimental variability can arise from multiple sources, including cell handling, reagent preparation, and assay execution.[6][7] Below are troubleshooting guides for common functional assays used to characterize this compound.
Luciferase Reporter Assays
These assays are crucial for measuring the effect of this compound on Myc-Max transcriptional activity.[2] A common setup involves a reporter plasmid where luciferase expression is driven by a promoter containing Myc-Max binding sites (e.g., UBE2C promoter).[5]
Q: Why am I seeing high variability between my replicate wells?
A: High variability is a common issue in plate-based assays and can obscure real effects.[8]
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Let the plate rest on a level surface at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[6]
-
Pipetting Errors: Calibrate pipettes regularly. When preparing transfection mixes or adding reagents, use a master mix to ensure each well receives the same formulation.[8][9] Use a multichannel pipette for consistency if available.[6]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and reagent concentration.[6] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[6]
-
Inconsistent Transfection Efficiency: Optimize the ratio of transfection reagent to DNA.[8] Plate cells at a consistent confluency, as overly confluent cells may transfect less efficiently.[9]
Q: My luciferase signal is very low or absent. What should I do?
A: A weak or null signal can be due to several factors.[8][9]
-
Low Transfection Efficiency: Verify the quality of your plasmid DNA; use transfection-grade kits to minimize endotoxins.[9] Ensure cells are healthy and within an optimal passage number range.[6][7]
-
Reagent Issues: Ensure the luciferin substrate has been protected from light and prepared fresh.[8][10] Check the expiration dates on all assay components.[6]
-
Low Luciferase Expression: The promoter driving your reporter may be weak.[8] If possible, lyse cells in a smaller volume to concentrate the luciferase enzyme.[10]
Q: My signal is too high and potentially saturated. How can I fix this?
A: An overly strong signal can exceed the linear range of the luminometer, making quantification inaccurate.[8][11]
-
Reduce DNA Amount: You may be using too much reporter plasmid in your transfection.[9] Titrate down the amount of DNA to find a concentration that gives a robust but non-saturating signal.
-
Strong Promoter: If using a very strong constitutive promoter (e.g., CMV, SV40), it may be driving excessively high basal expression.[9]
-
Instrument Settings: Decrease the integration time on the luminometer.[10]
Troubleshooting Logic for Luciferase Assays
Caption: A decision tree for troubleshooting high variability in luciferase assays.
Cell Viability / Cytotoxicity Assays
These assays (e.g., MTS, MTT, CellTiter-Glo®) are used to measure the effect of this compound on cell proliferation and are essential for determining its cytotoxic effects.[5]
Q: My dose-response curve is inconsistent or not sigmoidal. What could be the cause?
A: An irregular dose-response curve suggests issues with compound dilution, cell health, or assay timing.
-
Cell Seeding Density: The optimal cell number per well is critical. Too few cells can lead to a weak signal, while too many can become overconfluent during the experiment, affecting their response to the compound.[6][12] Perform a cell titration experiment to find the ideal seeding density for your cell line and assay duration.[6]
-
Compound Solubility/Stability: Ensure this compound is fully solubilized in your media at the highest concentration tested. Poor solubility can lead to inaccurate concentrations.
-
Incubation Time: The incubation time with the compound should be optimized. A time course experiment can help determine the point at which a clear dose-dependent effect is visible.
Q: The absorbance/luminescence values in my negative control (vehicle only) wells are low.
A: This indicates a problem with general cell health or the assay itself.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase when seeded.[6] Check for contamination (e.g., mycoplasma), which can significantly impact cell viability.[7]
-
Reagent Concentration: Suboptimal concentrations of the detection reagent (e.g., MTS, luciferin) can lead to a poor signal. Titrate the reagent to find the optimal concentration.[6]
-
Incorrect Incubation: The incubation time after adding the viability reagent may be too short. Follow the manufacturer's protocol and optimize if necessary.
Western Blot Analysis
Western blotting is used to confirm the mechanism of this compound by detecting changes in protein levels, such as the downregulation of AR-V7 or the increase in cleaved PARP.[5]
Q: I am having difficulty getting a clean, quantifiable band for my target protein.
A: This is a common challenge in Western blotting.
-
Protein Transfer: Ensure efficient transfer of proteins from the gel to the membrane. Wet transfer generally offers high efficiency for a range of protein sizes.[13]
-
Antibody Concentration: The concentrations of both primary and secondary antibodies must be optimized. Titrate both to find the lowest concentration that provides a strong, specific signal with minimal background.[6]
-
Blocking: Use an appropriate blocking buffer and ensure sufficient incubation time to minimize non-specific antibody binding.[14]
Q: My quantitative results are not reproducible. How can I improve my quantification?
A: Accurate quantification requires careful normalization and adherence to best practices.[13]
-
Loading Controls: Normalize the signal of your target protein to a suitable loading control. Housekeeping proteins (HKPs) like GAPDH or β-actin are common, but you must validate that their expression is not affected by your experimental conditions.[15] Total protein normalization is becoming the new standard as it accounts for lane-to-lane loading variations more accurately.[15]
-
Linear Range: For accurate quantification, the signal from both your target protein and loading control must be within the linear range of detection.[11][16] Saturated signals cannot be quantified reliably.[11] To ensure you are in the linear range, you can test a serial dilution of your protein lysate.[11] If saturation occurs, load less protein or use a higher antibody dilution.[11]
-
Consistent Analysis: Use a consistent method for background subtraction and band densitometry analysis across all your blots.[13]
Section 3: Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for evaluating the in vitro effects of this compound.
Protocol: UBE2C Promoter-Luciferase Reporter Assay
-
Cell Seeding: Seed prostate cancer cells (e.g., 22rv1) into a 96-well white, clear-bottom plate at a pre-optimized density to reach ~70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid driven by the UBE2C promoter and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 24 hours post-transfection to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 24-48 hours.
-
Lysis & Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the log of this compound concentration to determine the IC₅₀ value.
Protocol: Cell Viability (MTS) Assay
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) into a 96-well clear plate at an optimized density. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate cells for the desired treatment period (e.g., 48-96 hours).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, to allow for the conversion of MTS to formazan.
-
Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol: Western Blot for PARP Cleavage
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP) in 6-well plates. Once they reach ~70% confluency, treat them with this compound at various concentrations (e.g., 0, 6.25, 12.5, 25 μM) for 48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C. This antibody should detect both full-length (~116 kDa) and cleaved PARP (~89 kDa).
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or total protein stain) and quantify band intensities to show the relative increase in the cleaved PARP fragment.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. computer-aided-drug-discovery-of-myc-max-inhibitors-as-potential-therapeutics-for-prostate-cancer - Ask this paper | Bohrium [bohrium.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. dojindo.com [dojindo.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. bio-rad.com [bio-rad.com]
Potential for VPC-70063 degradation and how to prevent it.
Welcome to the technical support center for VPC-70063, a potent inhibitor of the Myc-Max transcriptional activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound degradation and best practices for its use in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing and handling this compound?
A1: Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Storage of Solid Compound: Unopened vials of this compound as a solid powder should be stored at -20°C for long-term stability, where it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.
-
Preparing Stock Solutions: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom. Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month. When ready to use, bring the aliquot to room temperature before opening.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. It is not recommended to store dilute aqueous solutions for extended periods.
Q2: What are the known degradation pathways for this compound?
A2: this compound contains a thiourea moiety, which can be susceptible to degradation under certain conditions. The primary degradation pathways for thiourea-containing compounds are:
-
Oxidation: The thiourea group can be oxidized, leading to the formation of urea derivatives or other sulfur-containing compounds. This can be accelerated by the presence of oxidizing agents in the experimental environment.
-
Hydrolysis: The thiourea bond can be cleaved by water, particularly at non-neutral pH. This process is often pH-dependent, with increased degradation observed in both acidic and alkaline conditions.
Q3: What factors can influence the stability of this compound in my experiments?
A3: Several factors can affect the stability of this compound in solution:
-
pH: The stability of thiourea derivatives is highly dependent on the pH of the solution. It is advisable to maintain a near-neutral pH unless the experimental protocol requires otherwise.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can potentially induce photolytic degradation. It is recommended to protect solutions containing this compound from light by using amber vials or covering the container with foil.
-
Solvent: While DMSO is a recommended solvent for stock solutions, the stability of this compound in aqueous buffers or cell culture media over long incubation periods should be considered. Components in complex media could potentially react with the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This is a common issue that can arise from several factors related to compound stability and handling.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Prepare fresh stock solutions from the solid compound. - Ensure stock solutions are aliquoted and stored correctly at -80°C or -20°C to avoid freeze-thaw cycles. |
| Instability in cell culture medium | - Minimize the pre-incubation time of this compound in the medium before adding to cells. - Consider replenishing the compound-containing medium for long-term experiments (e.g., > 24 hours). - Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). |
| Improper preparation of working solutions | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and consistent across all treatments, including vehicle controls. - Vortex the working solution thoroughly before adding to the cells to ensure it is well-dissolved. |
| Variations in experimental conditions | - Maintain consistency in cell density, passage number, and confluency between experiments. - Standardize incubation times and ensure consistent temperature and CO2 levels. |
Issue 2: High variability between technical replicates.
High variability can obscure the true effect of the compound and make data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | - Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating wells. - Avoid the "edge effect" in multi-well plates by not using the outer wells or by filling them with sterile PBS or medium. |
| Pipetting errors | - Use calibrated pipettes and practice consistent pipetting techniques. - When preparing serial dilutions, ensure thorough mixing at each step. |
| Precipitation of this compound | - Visually inspect the working solutions under a microscope for any signs of precipitation. - Prepare working solutions by adding the DMSO stock solution to the aqueous medium slowly while vortexing. - Do not exceed the solubility limit of this compound in the final assay medium. |
Data Presentation
The stability of this compound can be assessed under various conditions. The following table provides a template with hypothetical data on the stability of this compound in different solutions over time, as determined by HPLC analysis.
Table 1: Hypothetical Stability of this compound (10 µM) at 37°C
| Solution | Time (hours) | Remaining this compound (%) |
| PBS (pH 7.4) | 0 | 100 |
| 24 | 95 | |
| 48 | 88 | |
| Cell Culture Medium + 10% FBS | 0 | 100 |
| 24 | 92 | |
| 48 | 81 | |
| Acidic Buffer (pH 5.0) | 0 | 100 |
| 24 | 85 | |
| 48 | 70 | |
| Alkaline Buffer (pH 8.5) | 0 | 100 |
| 24 | 82 | |
| 48 | 65 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol describes a general method to determine the chemical stability of this compound in a specific solution (e.g., cell culture medium) over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Solution of interest (e.g., cell culture medium, PBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator (37°C)
-
Autosampler vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution into the solution of interest to a final concentration (e.g., 10 µM).
-
Immediately take a sample for the t=0 time point. Transfer an aliquot to an autosampler vial and store at -20°C until analysis.
-
Incubate the remaining solution at 37°C.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -20°C.
-
Analyze all samples by HPLC. The percentage of remaining this compound at each time point is calculated by comparing the peak area to the peak area at t=0.
Mandatory Visualizations
Myc-Max Signaling Pathway
This compound acts by inhibiting the transcriptional activity of the Myc-Max heterodimer. This diagram illustrates the central role of Myc-Max in regulating gene expression and how this compound intervenes.
Caption: this compound inhibits the Myc-Max signaling pathway.
Troubleshooting Workflow for Inconsistent this compound Activity
This logical diagram outlines a step-by-step process to troubleshoot inconsistent experimental results with this compound.
Caption: A logical workflow for troubleshooting this compound.
Technical Support Center: Overcoming Resistance to VPC-70063 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Myc-Max inhibitor, VPC-70063, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the Myc-Max protein-protein interaction.[1][2] Its primary mechanism involves disrupting the binding of the Myc-Max heterodimer to DNA, which in turn inhibits the transcriptional activation of Myc target genes involved in cell proliferation, growth, and metabolism.[2][3] This disruption ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells dependent on Myc signaling.[3]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated notable efficacy in preclinical studies, particularly in prostate cancer cell lines such as LNCaP.[2][3] Its activity is linked to the inhibition of Myc-Max transcriptional activity and the reduction of downstream signaling pathways.[3]
Q3: What are the typical signs of resistance to this compound in my cell line?
A3: Resistance to this compound can manifest in several ways during your experiments:
-
Decreased Cell Death: A noticeable reduction in the percentage of apoptotic cells upon treatment compared to initial experiments.
-
Increased Cell Viability: A rightward shift in the dose-response curve, indicating a higher IC50 value is required to inhibit cell growth.
-
Resumption of Proliferation: After an initial period of growth inhibition, cells may resume proliferation despite the continued presence of this compound.
-
Lack of Downstream Target Modulation: Failure to observe a decrease in the expression of known Myc target genes after treatment.
Q4: Are there known mechanisms of resistance to Myc inhibitors like this compound?
A4: While specific resistance mechanisms to this compound have not been extensively documented in published literature, general mechanisms of resistance to targeted therapies, including other Myc inhibitors, are well-established. These can include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the Myc pathway. Common examples include the PI3K/AKT/mTOR and EGFR/RAS/MAPK pathways.[4][5][6][7]
-
Upregulation of c-Myc Expression: Cells may develop mechanisms to increase the overall levels of c-Myc, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[8][9]
-
Genomic Instability and Clonal Selection: The inherent genetic instability of cancer cells can lead to the emergence of subpopulations with mutations that confer resistance to this compound.
Troubleshooting Guides
This section provides structured guidance for identifying and potentially overcoming resistance to this compound.
Problem 1: Decreased Sensitivity to this compound (Increased IC50)
Possible Cause 1: Activation of Bypass Signaling Pathways
Activation of pro-survival pathways can compensate for the inhibition of Myc activity.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform western blot analysis to assess the phosphorylation status (activation) of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and EGFR/MAPK (p-EGFR, p-ERK) pathways in your resistant cell line compared to the parental, sensitive line.
-
Combination Therapy: If activation is detected, consider co-treating your resistant cells with this compound and a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor like Alpelisib or an EGFR inhibitor like Gefitinib).
-
Synergy Analysis: Perform cell viability assays with the combination treatment to determine if there is a synergistic or additive effect in overcoming resistance.
-
Workflow for Investigating Bypass Pathway Activation
Caption: Workflow for investigating and targeting bypass pathway activation.
Possible Cause 2: Increased c-Myc Expression or Stability
Resistant cells may have developed mechanisms to maintain high levels of c-Myc, overwhelming the inhibitory capacity of this compound.
-
Troubleshooting Steps:
-
Assess c-Myc Levels: Compare c-Myc protein levels via western blot and mRNA levels via qRT-PCR between your resistant and parental cell lines.
-
Consider BET Inhibitors: Bromodomain and extraterminal (BET) domain inhibitors, such as JQ1, are known to suppress c-Myc transcription.[10]
-
Combination with BET Inhibitors: Test the combination of this compound and a BET inhibitor to synergistically target c-Myc.[11]
-
Signaling Pathway of MYC Regulation and Potential Intervention
Caption: MYC signaling pathway and points of inhibition by JQ1 and this compound.
Problem 2: Inconsistent or Non-reproducible Results with this compound
Possible Cause: Experimental Variability
Inconsistencies can arise from variations in cell culture conditions, reagent preparation, or assay execution.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell lines using short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.
-
Reagent Quality: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation. Prepare fresh stock solutions regularly.
-
Standardize Protocols: Adhere strictly to standardized protocols for cell seeding density, treatment duration, and assay procedures.
-
Quantitative Data Summary
| Compound | Target | IC50 (LNCaP cells) | Mechanism of Action | Reference |
| This compound | Myc-Max Interaction | 8.9 µM (Transcriptional Activity) | Inhibits Myc-Max transcriptional activity, disrupts DNA binding, induces apoptosis. | [2][3] |
| JQ1 | BET Bromodomains | Varies by cell line | Suppresses c-Myc transcription. | [10] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for the desired duration (e.g., 48-72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
PARP Cleavage Western Blot
This assay detects the cleavage of PARP, a hallmark of apoptosis.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) and full-length PARP (116 kDa) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Myc-Max Transcriptional Activity (Luciferase Reporter) Assay
This assay measures the ability of the Myc-Max complex to activate transcription from a reporter construct.
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing Myc-Max binding sites (E-boxes) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound.
-
Cell Lysis: Lyse the cells after the desired treatment duration using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.
Bio-Layer Interferometry (BLI) for Myc-Max-DNA Interaction
BLI is a label-free technique to measure real-time biomolecular interactions.
-
Sensor Hydration: Hydrate streptavidin-coated biosensors in the appropriate buffer.
-
DNA Immobilization: Immobilize a biotinylated DNA probe containing the E-box consensus sequence onto the streptavidin biosensors.
-
Baseline: Establish a stable baseline by dipping the DNA-loaded sensors into a buffer-only well.
-
Association: Move the sensors into wells containing the purified Myc-Max heterodimer in the presence or absence of this compound to measure the association kinetics.
-
Dissociation: Transfer the sensors back to buffer-only wells to measure the dissociation of the Myc-Max complex from the DNA.
-
Data Analysis: Analyze the resulting sensorgrams to determine the binding kinetics (kon, koff) and affinity (KD) of the Myc-Max-DNA interaction and assess the disruptive effect of this compound.
References
- 1. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. MYC-xing it up with PIK3CA mutation and resistance to PI3K inhibitors: summit of two giants in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting c-Myc to overcome acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR tyrosine kinase inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genes May Predict Treatment Resistance in Prostate Cancer - News Center [news.feinberg.northwestern.edu]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results from VPC-70063 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the Myc-Max inhibitor, VPC-70063.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a small molecule inhibitor of the Myc-Max transcription factor complex.[1][2] It was identified through computer-aided drug discovery and is designed to disrupt the interaction between Myc and Max, which is essential for their oncogenic activity.[2] The expected mechanism of action is the inhibition of Myc-Max transcriptional activity, leading to reduced viability of cancer cells and induction of apoptosis.[1][2][3] It is believed to compete with DNA for binding to the Myc-Max heterodimer.[4]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated efficacy in reducing cell viability in prostate cancer cell lines, such as LNCaP.[3]
Q3: What are the known downstream effects of this compound?
A3: this compound has been shown to inhibit the transcriptional activity of Myc-Max, reduce UBE2C promoter activity, and decrease levels of the androgen receptor splice variant AR-V7.[1][3] It also induces apoptosis, as indicated by the cleavage of PARP (Poly (ADP-ribose) polymerase).[1][3][5]
Troubleshooting Guide for Unexpected Results
Unexpected Result 1: Higher than expected cell viability or weak inhibition of Myc-Max activity.
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions (-80°C for 6 months, -20°C for 1 month).[1] Prepare fresh working solutions for each experiment. |
| Low Transfection Efficiency (in reporter assays) | Optimize transfection protocols for the specific cell line being used. Use a positive control to verify transfection efficiency. Consider using a dual-luciferase reporter system for normalization.[6] |
| Suboptimal Assay Conditions | Titrate the concentration of this compound to determine the optimal inhibitory range for your cell line. Optimize cell seeding density and incubation times. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to Myc inhibitors. Consider using a panel of different cell lines to assess the compound's activity. |
| Compensatory Signaling Pathways | Inhibition of the Myc-Max pathway can sometimes lead to the activation of compensatory survival pathways, such as the PI3K signaling pathway.[7] Investigate the activation of other oncogenic pathways in your experimental system. |
Unexpected Result 2: High variability between replicate experiments.
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding across all wells of the microplate. Variations in cell number can significantly impact results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations, especially when adding the compound or assay reagents. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations, which can lead to variability. |
| Reagent Instability | Ensure that all assay reagents, especially luciferase substrates, are properly stored and handled to maintain their activity. |
Unexpected Result 3: Artifacts in Luciferase Reporter Assays.
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Autofluorescence or Quenching | Test the intrinsic fluorescence or quenching properties of this compound at the concentrations used in the assay. This can be done by measuring the signal in cell-free wells containing only the compound and the luciferase substrate. |
| Direct Inhibition or Stabilization of Luciferase | Some small molecules can directly inhibit or, counterintuitively, stabilize the luciferase enzyme, leading to false-negative or false-positive results.[8][9][10] To test for this, perform the luciferase assay in the presence of purified luciferase enzyme and this compound. |
| High Background Signal | Use white, opaque-bottom plates for luminescence assays to minimize background signal from neighboring wells.[6] |
Unexpected Result 4: Off-target effects unrelated to Myc-Max inhibition.
| Potential Cause | Recommended Troubleshooting Steps |
| Mitochondrial Toxicity | The analog of this compound, 10058-F4, has been shown to affect mitochondrial oxygen consumption rates.[11] Assess mitochondrial function in your cells treated with this compound using assays like the Seahorse XF Analyzer. |
| General Cytotoxicity | To distinguish between specific anti-Myc activity and general cytotoxicity, include a Myc-null cell line in your experiments as a negative control. This compound is expected to have minimal toxicity in Myc-null cells.[4] |
| Interaction with Other Cellular Targets | As with any small molecule inhibitor, off-target interactions are possible. Consider performing target deconvolution studies or using orthogonal assays to confirm that the observed phenotype is indeed due to Myc-Max inhibition. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 for Myc-Max transcriptional activity inhibition | 8.9 µM | - | [1] |
| Myc-Max transcriptional activity inhibition at 25 µM | 106% | - | [1] |
| Myc-Max/UBE2C downstream pathway inhibition at 25 µM | 94% | - | [1] |
Experimental Protocols
Myc-Max Luciferase Reporter Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a Myc-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Simplified signaling pathway of Myc-Max and the inhibitory action of this compound.
Caption: Experimental workflow for a Myc-Max luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. bitesizebio.com [bitesizebio.com]
- 7. brieflands.com [brieflands.com]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: VPC-70063 vs. its Analog VPC-70067 in Prostate Cancer Cells
In the landscape of prostate cancer therapeutics, the transcription factor Myc has emerged as a high-value target, implicated in tumor progression and resistance to therapy. Small molecule inhibitors targeting the Myc-Max heterodimer, essential for its oncogenic activity, represent a promising avenue for novel drug development. This guide provides a detailed comparison of two such inhibitors, VPC-70063 and its analog VPC-70067, with a focus on their performance in prostate cancer cell models.
Executive Summary
This compound and VPC-70067 are both inhibitors of the Myc-Max protein-DNA interaction. Experimental evidence consistently demonstrates that while both compounds effectively target this pathway, This compound exhibits superior potency and efficacy in prostate cancer cells. It shows a lower half-maximal inhibitory concentration (IC50) for Myc-Max transcriptional activity and greater inhibition of cancer cell proliferation.[1] VPC-70067, a close analog of the known Myc inhibitor 10058-F4, served as a valuable proof-of-concept in the discovery process, validating the therapeutic strategy.[1][2] However, this compound, with its distinct chemical scaffold, has been identified as the lead compound for further development due to its superior performance in a range of cellular and in vitro assays.[1][2][3]
Mechanism of Action
Both this compound and VPC-70067 are designed to inhibit the transcriptional activity of the Myc-Max heterodimer. To exert its function, the Myc protein must form a dimer with its partner, Max. This complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[2] this compound and VPC-70067 are believed to interfere with the binding of the Myc-Max complex to DNA, thereby inhibiting the transcription of these target genes and leading to anti-cancer effects.[3] One of the downstream effects of this inhibition in prostate cancer cells is the reduction of the constitutively active androgen receptor splice variant AR-V7.[1] The ultimate cellular outcomes of this mechanism are the induction of cell cycle arrest and apoptosis.[1]
References
In Vivo Anti-Tumor Efficacy of VPC-70063: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational anti-tumor agent VPC-70063 against established therapies for prostate cancer. Due to the current lack of publicly available in vivo data for this compound, this guide will focus on its in vitro performance and compare it with the known in vivo efficacy of standard-of-care and emerging prostate cancer drugs.
This compound: An Investigational Myc-Max Inhibitor
This compound is a potent small molecule inhibitor of the Myc-Max protein-protein interaction, a critical driver of cellular proliferation and tumorigenesis in various cancers, including prostate cancer.[1][2] By disrupting the Myc-Max heterodimer, this compound aims to inhibit the transcription of Myc target genes, thereby inducing apoptosis and halting tumor growth.[1]
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of Myc-Max transcriptional activity.[1] This leads to several downstream effects observed in preclinical in vitro studies:
-
Induction of Apoptosis: Treatment with this compound has been shown to induce apoptosis in prostate cancer cell lines, as evidenced by the cleavage of PARP (Poly ADP-ribose polymerase).[1]
-
Reduction of AR-V7 Levels: this compound has been observed to reduce the levels of the androgen receptor splice variant 7 (AR-V7), a key factor in the development of castration-resistant prostate cancer (CRPC).[1]
-
Disruption of Myc-Max-DNA Interaction: The compound directly interferes with the binding of the Myc-Max complex to DNA.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
In Vitro Performance of this compound
While in vivo data is not available, in vitro studies have demonstrated the potential of this compound.
| Parameter | Cell Line | Result | Reference |
| IC50 (Myc-Max Transcriptional Activity) | LNCaP | 8.9 µM | [1] |
| Effect on Cell Viability | LNCaP | Inhibition of proliferation | [1] |
| Effect on AR-V7 Levels | 22rv1 | Reduction | [1] |
| Apoptosis Induction | LNCaP | PARP cleavage observed | [1] |
Comparative Analysis with Established and Alternative Prostate Cancer Therapies
To provide context for the potential of this compound, this section details the in vivo anti-tumor effects of several established and alternative drugs for prostate cancer.
Docetaxel (Chemotherapy)
Docetaxel is a taxane-based chemotherapy agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis.[3][4][5] It is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC).
Mechanism of Action:
Figure 2: Simplified mechanism of action for Docetaxel.
In Vivo Efficacy of Docetaxel:
| Animal Model | Tumor Model | Dosing Regimen | Key Findings |
| Nude Mice | DU-145 Xenograft | 10 mg/kg, i.v., weekly for 3 weeks | Significant inhibition of tumor growth (32.6% regression) |
| Nude Mice | PC-3 Xenograft | 20 mg/kg, i.p., every 3 weeks | Reduced tumor growth |
Enzalutamide & Darolutamide (Androgen Receptor Inhibitors)
Enzalutamide and Darolutamide are potent androgen receptor (AR) signaling inhibitors. They function by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and inhibiting the association of AR with DNA.[6][7] This effectively blocks the downstream signaling that drives the growth of most prostate cancers.
Mechanism of Action:
Figure 3: Simplified Androgen Receptor (AR) signaling pathway and the inhibitory action of Enzalutamide/Darolutamide.
In Vivo Efficacy of Enzalutamide & Darolutamide:
| Drug | Animal Model | Tumor Model | Dosing Regimen | Key Findings |
| Enzalutamide | Castrated Male Mice | LNCaP-AR Xenograft | 10-50 mg/kg/day, oral | Dose-dependent tumor regression |
| Darolutamide | Nude Mice | LAPC-4 Xenograft | 100 mg/kg, oral, daily | Significant reduction in tumor growth |
Talazoparib (PARP Inhibitor)
Talazoparib is a poly(ADP-ribose) polymerase (PARP) inhibitor that has shown efficacy in prostate cancers with DNA damage repair (DDR) gene mutations, such as BRCA1/2.[8] PARP inhibitors trap PARP enzymes on DNA single-strand breaks, leading to the formation of double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (a common feature of some prostate cancers), these double-strand breaks cannot be efficiently repaired, resulting in cell death.[9][10]
Mechanism of Action:
Figure 4: Simplified mechanism of action for the PARP inhibitor Talazoparib.
In Vivo Efficacy of Talazoparib:
| Animal Model | Tumor Model | Dosing Regimen | Key Findings |
| Nude Mice | Melanoma (M207, M238) and Ovarian (RMG1) Xenografts | Not specified | Potent antitumor effects in preclinical models |
Experimental Protocols
Detailed methodologies for the cited in vivo experiments are crucial for reproducibility and comparison.
General Xenograft Tumor Model Workflow
Figure 5: A generalized experimental workflow for in vivo xenograft studies.
Docetaxel in vivo Protocol (DU-145 Xenograft Model):
-
Cell Culture: Human prostate cancer DU-145 cells are cultured in appropriate media.
-
Animal Model: Male BALB/c nude mice are used.
-
Tumor Implantation: DU-145 cells are harvested, and a suspension is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: Docetaxel is administered intravenously at a dose of 10 mg/kg once a week for three weeks. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are measured at regular intervals. At the end of the study, tumors may be excised for further analysis.
Enzalutamide in vivo Protocol (LNCaP-AR Xenograft Model):
-
Cell Culture: LNCaP cells engineered to overexpress the androgen receptor (LNCaP-AR) are cultured.
-
Animal Model: Castrated male immunodeficient mice are used to mimic a castration-resistant prostate cancer setting.
-
Tumor Implantation: LNCaP-AR cells are implanted subcutaneously.
-
Treatment Initiation: Once tumors are established, mice are randomized.
-
Drug Administration: Enzalutamide is administered orally at doses ranging from 10 to 50 mg/kg daily.
-
Efficacy Evaluation: Tumor volume is measured regularly to assess treatment response.
Conclusion
This compound demonstrates promising in vitro activity as a Myc-Max inhibitor in prostate cancer cell lines. Its ability to induce apoptosis and reduce AR-V7 levels suggests a potential therapeutic benefit, particularly in castration-resistant prostate cancer. However, the absence of in vivo data makes it difficult to ascertain its anti-tumor efficacy and compare it directly with established therapies like Docetaxel, Enzalutamide, and Darolutamide, or with targeted therapies like Talazoparib.
Further preclinical development, including in vivo studies in relevant animal models, is essential to validate the anti-tumor effects of this compound and determine its potential as a novel therapeutic agent for prostate cancer. These studies will be critical to establish a dose-response relationship, evaluate its safety profile, and provide the necessary data to support its progression into clinical trials. The scientific community awaits these crucial next steps in the development of this novel Myc inhibitor.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docetaxel - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Androgen receptor, PARP signaling, and tumor microenvironment: the ‘perfect triad’ in prostate cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of PARP-1 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
VPC-70063: A Comparative Analysis of a Novel Myc-Max Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of VPC-70063's performance, supported by available experimental data.
This compound is an emerging small molecule inhibitor targeting the Myc-Max protein-protein interaction, a critical node in many cancers. This guide provides a comprehensive analysis of its preclinical activity, primarily in prostate cancer, and draws comparisons with other relevant therapeutic agents. While data in other cancer types is currently limited for this compound, this document aims to provide a foundational understanding of its mechanism and potential, setting the stage for future investigations.
Performance Summary and Comparative Data
This compound has demonstrated potent activity in preclinical models of prostate cancer, outperforming other known Myc inhibitors in certain assays. The following tables summarize the key quantitative data available.
| Compound | Target | Assay | IC50 (μM) | Cancer Type | Reference |
| This compound | Myc-Max Transcriptional Activity | Luciferase Reporter Assay | 8.9 | Prostate Cancer | [1][2] |
| 10058-F4 | Myc-Max Interaction | Cell-based Assay | ~28.9-71 | Various | [2] |
| OMO-103 | MYC | - | - | Pancreatic Cancer, Osteosarcoma | [3][4][5][6] |
Table 1: Comparative in vitro activity of Myc inhibitors.
| Cell Line | Cancer Type | Assay | Metric | This compound | 10058-F4 |
| LNCaP | Prostate Cancer | Cell Viability | % Inhibition | Superior to 10058-F4 | - |
| HO15.19 (Myc knockout) | - | Cell Viability | Effect | No effect | - |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | IC50 (μM) | - | ~56 |
| HL-60 | Acute Myeloid Leukemia | Cell Viability | IC50 (μM) | - | ~60 |
Table 2: Cellular activity of this compound in comparison to 10058-F4 in different cancer cell lines.
Mechanism of Action: Disrupting the Myc-Max Oncogenic Axis
This compound exerts its anticancer effects by directly interfering with the heterodimerization of the MYC and MAX proteins. This interaction is essential for MYC's function as a transcription factor that drives the expression of a multitude of genes involved in cell proliferation, growth, and metabolism. By inhibiting the Myc-Max interaction, this compound effectively blocks the downstream signaling pathways that contribute to tumor progression.[1][2]
Key mechanistic features of this compound include:
-
Inhibition of Myc-Max Transcriptional Activity: this compound potently suppresses the ability of the Myc-Max complex to activate the transcription of its target genes.[1][2]
-
Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells, a critical mechanism for eliminating malignant cells.[2]
-
Disruption of Myc-Max-DNA Interaction: this compound prevents the Myc-Max complex from binding to DNA, a necessary step for transcriptional activation.[2]
References
- 1. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Myc inhibitor to be tested in early-phase cancer clinical trial | News | CORDIS | European Commission [cordis.europa.eu]
- 6. Results from phase I clinical trial of the first drug to successfully inhibit the MYC protein, which drives many common cancers – Peptomyc [peptomyc.com]
A Preclinical vs. Clinical Showdown: VPC-70063 and Standard Chemotherapy in Prostate Cancer
For Immediate Release
In the landscape of prostate cancer therapeutics, a novel preclinical contender, VPC-70063, is emerging with a distinct mechanism of action that sets it apart from established standard-of-care chemotherapies. This guide provides a detailed comparison of this compound with the taxane-based chemotherapies, docetaxel and cabazitaxel, which are mainstays in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, mechanisms of action, and experimental methodologies.
Executive Summary
This compound is a small molecule inhibitor targeting the Myc-Max protein-protein interaction, a critical node in cancer cell proliferation and survival.[1][2] Currently in the preclinical phase of development, it has demonstrated promising in vitro activity. In contrast, docetaxel and cabazitaxel are well-established microtubule stabilizers that have shown survival benefits in large-scale clinical trials for mCRPC.[2][3][4][5] This guide will dissect the differences in their molecular targets, summarize the available efficacy and safety data, and provide detailed experimental protocols for the assays used to characterize these compounds.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and standard taxane chemotherapy lies in their molecular targets.
This compound: This investigational compound disrupts the heterodimerization of the transcription factors c-Myc and Max.[1][2] The Myc-Max complex is a pivotal regulator of gene expression, driving cell cycle progression, metabolism, and proliferation, while inhibiting differentiation.[2] By preventing the formation of this complex, this compound effectively blocks its downstream transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Docetaxel and Cabazitaxel: These drugs belong to the taxane class of chemotherapeutic agents. Their mechanism of action involves binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[2][4][6] This binding stabilizes the microtubules, preventing their depolymerization.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptotic cell death.[4][5]
References
- 1. droracle.ai [droracle.ai]
- 2. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of VPC-70063: A Comparative Analysis with Other Myc-Max Inhibitors
For Immediate Release
Vancouver, BC – November 20, 2025 – This guide provides a comparative analysis of the therapeutic index of VPC-70063, a novel Myc-Max inhibitor, with other known inhibitors of the same pathway, VPC-70067 and 10058-F4. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Myc oncoprotein.
The c-Myc (Myc) oncoprotein is a critical transcription factor that, when overexpressed, is implicated in a majority of human cancers. It forms a heterodimer with its partner protein Max to bind to DNA and activate the transcription of genes involved in cell proliferation, growth, and metabolism. The development of small molecule inhibitors that disrupt the Myc-Max interaction is a promising therapeutic strategy. This compound has emerged as a potent inhibitor of this interaction. This guide assesses its therapeutic potential by comparing its efficacy and toxicity profile—the determinants of the therapeutic index—with earlier generation Myc-Max inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and its comparators in inhibiting Myc-Max transcriptional activity. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 (μM) | Cell Line/Assay |
| This compound | Myc-Max Transcriptional Activity | 8.9 | Not specified in provided context |
| VPC-70067 | Myc-Max Transcriptional Activity | 22.7 | Not specified in provided context |
| 10058-F4 | Myc-Max Transcriptional Activity | 28.9 | Not specified in provided context |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy and Toxicity
A direct comparison of the therapeutic index requires in vivo data, specifically the median effective dose (ED50) and the median toxic dose (TD50) or lethal dose (LD50). While comprehensive in vivo data for this compound is not yet publicly available, preliminary studies and comparisons with older inhibitors provide valuable insights.
This compound:
-
Efficacy: In vitro studies have demonstrated that this compound effectively reduces cell growth in various prostate cancer cell lines.[1]
-
Toxicity: this compound has shown minimal cytotoxicity in Myc knockout (HO15.19) cells, suggesting a degree of specificity for Myc-driven cellular processes.[1] Development is reportedly ongoing to mitigate minimal toxicity observed at higher concentrations in these Myc-null cells.[2]
10058-F4:
-
Efficacy: In vivo studies in mice bearing human prostate cancer xenografts (DU145 and PC-3) showed no significant tumor growth inhibition at doses of 20 or 30 mg/kg administered intravenously daily for 5 days for 2 weeks.[3][4] This lack of efficacy is attributed to its rapid metabolism and low concentration in tumors.[3][4]
-
Toxicity: The maximum tolerated dose (MTD) in mice was determined to be 30 mg/kg.[3]
The absence of robust in vivo efficacy and toxicity data for this compound and VPC-70067 prevents a quantitative calculation of their therapeutic indices at this time. However, the superior in vitro potency and specificity of this compound suggest a potentially wider therapeutic window compared to 10058-F4.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the targeted signaling pathway and the experimental workflows used to assess their effects.
Myc-Max Signaling Pathway
The following diagram illustrates the central role of the Myc-Max heterodimer in gene transcription and the point of intervention for inhibitors like this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for evaluating the efficacy and mechanism of action of Myc-Max inhibitors.
Detailed Experimental Protocols
Myc-Max Transcriptional Activity (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to inhibit the transcriptional activity of the Myc-Max heterodimer.
-
Cell Culture and Transfection:
-
Cells (e.g., HEK293T) are cultured in appropriate media.
-
Cells are co-transfected with three plasmids:
-
A vector expressing the c-Myc protein.
-
A vector expressing the Max protein.
-
A reporter plasmid containing a Myc-responsive element upstream of a luciferase gene.
-
-
A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After transfection, cells are treated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Following an incubation period, cells are lysed.
-
Luciferase and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with a range of concentrations of the inhibitor or vehicle control for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control.
-
Apoptosis Detection (PARP Cleavage by Western Blot)
Cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.
-
Cell Treatment and Lysis:
-
Cells are treated with the inhibitor or control.
-
Cells are harvested and lysed to extract total protein.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for cleaved PARP.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.
-
-
Detection:
-
A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The presence of a band corresponding to cleaved PARP indicates apoptosis.
-
Conclusion
This compound demonstrates significant promise as a potent and specific inhibitor of the Myc-Max interaction, with in vitro data suggesting a more favorable profile than older inhibitors like 10058-F4. While a definitive assessment of its therapeutic index awaits comprehensive in vivo efficacy and toxicology studies, the available evidence points towards a potentially wider therapeutic window for this compound, making it a compelling candidate for further preclinical and clinical development in the treatment of Myc-driven cancers. Continued research is essential to fully characterize its in vivo performance and establish a clear therapeutic index.
References
- 1. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Effects of 10058-F4 and Curcumin in Combination Therapy for Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Comparative Analysis of VPC-70063 and Alternative Myc-Max Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of the Myc-Max inhibitor VPC-70063 with other notable alternatives in its class. The following sections detail the mechanism of action, comparative efficacy, and the experimental protocols utilized to evaluate these compounds, providing a valuable resource for assessing their potential in cancer therapy.
The transcription factor c-Myc is a critical oncoprotein that, when overexpressed, drives the proliferation of a majority of human cancers. Its function is dependent on the formation of a heterodimer with its partner protein, Max. This Myc-Max complex binds to DNA and initiates the transcription of genes involved in cell growth and proliferation. The disruption of this protein-protein interaction is a key therapeutic strategy in oncology. This guide focuses on this compound, a potent small molecule inhibitor of the Myc-Max interaction, and compares its performance with established and emerging alternatives based on available experimental data.
Mechanism of Action: Disrupting the Myc-Max Oncoprotein Complex
This compound is a small molecule designed to inhibit the transcriptional activity of the Myc-Max complex.[1][2] Its mechanism of action is centered on blocking the interaction between Myc and Max, which is essential for their oncogenic function. By preventing this dimerization, this compound effectively inhibits the binding of the complex to DNA, leading to a downstream reduction in the expression of Myc target genes.[1] This ultimately results in the induction of apoptosis (programmed cell death) in cancer cells that are dependent on Myc for their survival.[1][2]
Alternatives to this compound, such as 10058-F4 and MYCMI-6, operate through a similar mechanism of disrupting the Myc-Max protein-protein interaction.[3][4] These compounds also bind to c-Myc, preventing its association with Max and thereby inhibiting its transcriptional activity.[3][5] The comparative analysis presented in this guide will shed light on the relative potencies and reported efficacies of these different inhibitors.
Comparative Efficacy of Myc-Max Inhibitors
The following table summarizes the quantitative data on the performance of this compound and its alternatives in key in vitro assays. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct cross-laboratory validation of this compound is not yet available in the public domain; the data presented for this compound originates from a single research source.
| Compound | Assay Type | Cell Line | IC50 Value (µM) | Reference |
| This compound | Myc-Max Transcriptional Activity | LNCaP | 8.9 | [1][2] |
| 10058-F4 | Myc-Max Transcriptional Activity | LNCaP | 28.9 | [2] |
| Cell Viability | DU145 | 88 | [6] | |
| Cell Viability | PC-3 | 113 | [6] | |
| Cell Viability | A549 | 82.8 | [7] | |
| Cell Viability | MCF7 | 70.5 | [7] | |
| MYCMI-6 | Myc-Max Interaction (in vitro) | - | Kd = 1.6 | [5][8] |
| Cell Viability | Neuroblastoma & Burkitt's Lymphoma | <0.5 | [9] | |
| Cell Viability | Breast Cancer Cell Lines | 0.3 - >10 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.
Myc-Max Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to inhibit the transcriptional activity of the Myc-Max complex.
-
Cell Culture and Transfection:
-
Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and transiently transfected with a c-Myc responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as a transfection control).
-
-
Compound Treatment:
-
After 24 hours of transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Following a 48-hour incubation period, the luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the transcriptional activity is inhibited) is calculated.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
-
Compound Incubation:
-
The cells are then treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
-
MTT Reagent Addition:
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
-
Formazan Solubilization and Measurement:
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
IC50 Determination:
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the compound concentration.
-
Apoptosis Assay (PARP Cleavage by Western Blot)
This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Cell Treatment and Lysis:
-
Cells are treated with the compound of interest for a designated time (e.g., 48 hours).
-
After treatment, the cells are harvested and lysed to extract total protein.
-
-
Protein Quantification and SDS-PAGE:
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Western Blotting:
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for cleaved PARP. A primary antibody against a housekeeping protein (e.g., actin or GAPDH) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The presence of an 89 kDa band indicates PARP cleavage and apoptosis.
-
Visualizing the Molecular Pathway and Experimental Design
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Inhibition of the Myc-Max signaling pathway by small molecules.
Caption: A generalized workflow for the in vitro evaluation of Myc-Max inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYCMI-6 | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of VPC-70063: A Guide to Next-Generation Myc-Max Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pioneering Myc-Max inhibitor, VPC-70063, and its subsequently developed derivatives. It is designed to offer an objective analysis of their performance, supported by experimental data, to inform future drug discovery and development efforts targeting the oncogenic transcription factor Myc.
Introduction
The c-Myc protein is a critical regulator of cell proliferation, growth, and apoptosis. Its aberrant expression is a hallmark of a wide range of human cancers, making it a highly sought-after therapeutic target.[1][2] Myc exerts its oncogenic activity by forming a heterodimer with its partner protein, Max, which then binds to E-box DNA sequences in the promoter regions of target genes, driving their transcription.[1][2]
This compound emerged from a computer-aided drug discovery program as a novel small molecule inhibitor of the Myc-Max interaction.[1][2][3] Identified as 1-benzyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea, this compound demonstrated promising in vitro activity against prostate cancer cell lines by inhibiting Myc-Max transcriptional activity.[1][4] This initial success spurred further structure-activity relationship (SAR) studies to optimize its potency and drug-like properties, leading to the development of more effective analogs.
Comparative Analysis of this compound and Its Derivatives
The following table summarizes the in vitro activity of this compound and its key derivatives. The primary measure of efficacy is the half-maximal inhibitory concentration (IC50) in a Myc-Max transcriptional activity assay, which quantifies the compound's ability to disrupt the function of the Myc-Max heterodimer.
| Compound ID | Structure | Myc-Max Transcriptional Activity IC50 (µM) | Key Structural Features |
| This compound | 1-benzyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | 8.9[1][4] | Initial hit compound with a thiourea linker. |
| VPC-70551 | N'-[4-Cyano-2-(trifluoromethyl)phenyl]benzohydrazide scaffold | More potent than this compound (exact IC50 not publicly available) | Replacement of the thiourea linker with a benzohydrazide scaffold and modification of the phenyl ring substituents. |
| VPC-70619 | Optimized N'-[4-Cyano-2-(trifluoromethyl)phenyl]benzohydrazide derivative | Significantly more potent than this compound (exact IC50 not publicly available) | Further optimization of the benzohydrazide scaffold for improved potency and metabolic stability. |
Structure-Activity Relationship (SAR) Insights
The evolution from this compound to more potent analogs like VPC-70551 and VPC-70619 provides valuable insights into the structural requirements for inhibiting the Myc-Max interaction.
A key modification was the replacement of the central thiourea moiety in this compound with a benzohydrazide scaffold. This change, coupled with alterations to the substitution pattern on the phenyl ring, particularly the introduction of a cyano and a trifluoromethyl group, led to a significant enhancement in inhibitory activity.[5] This suggests that the benzohydrazide core offers a more optimal orientation for interacting with the target protein, and the specific electronic and steric properties of the phenyl substituents are crucial for binding affinity.
The development of VPC-70619 from the VPC-70551 scaffold highlights the importance of further refining the molecule to improve not only its target engagement but also its pharmacokinetic properties, such as metabolic stability.[5]
Experimental Protocols
Myc-Max Transcriptional Activity Assay (Mammalian Two-Hybrid Luciferase Assay)
This assay is a cell-based method to quantify the inhibition of the Myc-Max protein-protein interaction.
Principle: The assay utilizes a mammalian two-hybrid system where the interaction between Myc and Max brings together a DNA-binding domain (DBD) and a transcriptional activation domain (AD), leading to the expression of a luciferase reporter gene. Inhibitors of the Myc-Max interaction will disrupt this complex, resulting in a decrease in luciferase activity.
Detailed Protocol:
-
Cell Culture: Human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media and conditions.
-
Plasmids: Cells are co-transfected with three plasmids:
-
A vector expressing a fusion of the GAL4 DNA-binding domain with c-Myc.
-
A vector expressing a fusion of the VP16 activation domain with Max.
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with GAL4 binding sites.
-
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds (e.g., this compound and its derivatives) for a specified period (e.g., 24-48 hours).
-
Luciferase Assay: After treatment, cells are lysed, and the luciferase activity is measured using a luminometer and a commercially available luciferase assay kit.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., co-transfection with a Renilla luciferase vector) to account for variations in transfection efficiency and cell number. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the normalized luciferase activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds for a defined period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value for cytotoxicity can be determined as the concentration of the compound that reduces cell viability by 50%.
Visualizing the Path to Potent Myc-Max Inhibition
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Progression of Myc-Max inhibitors from the initial hit to optimized leads.
Caption: The Myc-Max signaling pathway and the mechanism of action of its inhibitors.
Caption: Workflow of the Myc-Max transcriptional activity luciferase assay.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Computer-aided drug discovery of Myc-Max inhibitors as potential therapeutics for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of VPC-70619, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VPC-70063: A Procedural Guide for a Novel Investigational Compound
Disclaimer: VPC-70063 is an experimental small molecule inhibitor identified in pre-clinical cancer research. As a novel compound, a specific, publicly available Safety Data Sheet (SDS) with established disposal protocols does not exist. The following procedures are based on established best practices for the safe handling and disposal of uncharacterized, potentially hazardous investigational drugs and antineoplastic agents. Always consult your institution's Environmental Health and Safety (EHS) department and the compound's specific SDS, when available, before handling or disposal.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring that the disposal of novel compounds like this compound is managed with the highest commitment to personnel safety and environmental protection.
Section 1: Immediate Safety and Handling Precautions
Prior to any disposal procedure, the paramount concern is the safety of laboratory personnel. Due to its nature as a potential antineoplastic agent, this compound must be treated as a hazardous compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately if contaminated.
-
Gown: A solid-front, non-permeable protective gown with long sleeves and tight-fitting cuffs is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Respiratory Protection: All handling of this compound waste, especially powders or aerosols, must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) that is ducted to the outside.
In Case of a Spill:
-
Immediately alert personnel in the area and your laboratory safety officer.
-
For small spills (<5 mL), trained personnel wearing appropriate PPE should clean the area using a chemotherapy spill kit.
-
Absorb liquids with absorbent pads and decontaminate the area according to your institution's protocol.
-
All materials used for cleanup must be disposed of as hazardous waste.
Section 2: Waste Characterization and Disposal Plan
Proper disposal begins with accurate waste characterization. Since specific data for this compound is unavailable, it must be managed as a hazardous (RCRA-regulated) chemical waste. The disposal pathway is contingent on the form of the waste: solid, liquid, trace contaminated, or bulk contaminated.
Sample Hazard Profile for a Novel Compound
The decision process for disposal relies on data typically found in a Safety Data Sheet (SDS). The table below illustrates the type of information necessary for this assessment.
| Parameter | Hypothetical Value/Classification | Implication for Disposal |
| Physical State | Solid (powder) | Risk of aerosolization. Must be handled in a fume hood. |
| Solubility | Soluble in DMSO | Liquid waste will be an organic solvent mixture. |
| Acute Toxicity (LD50) | Data not available | Assume high toxicity. Handle with maximum containment. |
| Carcinogenicity | Suspected carcinogen/mutagen | Must be disposed of as hazardous chemical waste; incineration is the preferred final disposal method. |
| Ecotoxicity | Data not available | Must not be disposed of down the drain. Prevent any environmental release. |
| Reactivity | Stable | No immediate chemical reaction hazard, but should be segregated from incompatible chemicals during storage. |
Disposal Streams:
-
Bulk Contaminated Waste: This includes unused or expired pure this compound, stock solutions, and any material used to clean up a large spill. This is considered hazardous chemical waste and must be collected in a dedicated, properly labeled "black RCRA container" or as directed by your EHS.
-
Trace Contaminated Waste: This category includes "empty" containers, vials, syringes (with no visible liquid), and disposable PPE (gloves, gowns). While some regulations differentiate trace waste, it is safest to manage it as hazardous waste.
-
Sharps: Needles and syringes must be disposed of intact in a puncture-resistant sharps container specifically labeled for chemotherapy waste. Do not recap needles.
-
Non-Sharps: Other contaminated items like gloves and pads should be collected in a designated hazardous waste container.
-
Section 3: Experimental Protocol: Hazardous Waste Segregation
This protocol ensures that this compound waste is correctly segregated at the point of generation to ensure safe handling and compliant disposal.
Objective: To correctly identify, label, and store waste streams containing this compound.
Materials:
-
Appropriate hazardous waste containers (provided by EHS, e.g., black RCRA containers for bulk waste, yellow sharps containers for trace chemo sharps).
-
Hazardous waste labels.
-
Personal Protective Equipment (as defined in Section 1).
Procedure:
-
Container Preparation: Before starting experimental work, obtain the correct waste containers from your institution's EHS.
-
Labeling: Attach a hazardous waste label to each container before adding any waste. Fill out the label completely, including:
-
Principal Investigator (PI) name and contact information.
-
Building and room number.
-
Chemical contents, spelled out in full (e.g., "this compound in DMSO," "this compound contaminated gloves"). Do not use abbreviations.
-
Accumulation start date.
-
-
Waste Segregation:
-
Bulk Liquid Waste: Pour all stock solutions and liquid residues containing this compound directly into a designated liquid waste container. Keep the container closed except when adding waste.
-
Bulk Solid Waste: Place any unused solid this compound or grossly contaminated solids into a designated solid waste container.
-
Trace Contaminated Sharps: Immediately place all used needles, syringes, and vials into the chemotherapy sharps container.
-
Trace Contaminated Non-Sharps: Place all used gloves, absorbent pads, and other disposable items into the designated container for solid trace waste.
-
-
Storage: Store all waste containers in a designated Satellite Accumulation Area (SAA). This area must be registered with EHS and is subject to weekly inspection.
-
Disposal Request: When a waste container is full or no longer being used, submit a hazardous waste pick-up request to EHS through your institution's online system.
Section 4: Disposal Workflow and Visualization
The decision-making process for the proper disposal of a novel compound like this compound follows a clear logical path from generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Personal protective equipment for handling VPC-70063
For Immediate Reference by Laboratory Professionals
This guide provides essential safety and logistical information for handling the chemical compound VPC-70063. The following procedures and personal protective equipment (PPE) recommendations are critical for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to minimize exposure and prevent potential health hazards. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be worn at all times. |
| Face Shield | Recommended for additional protection. | |
| Hand Protection | Gloves | Wear appropriate protective gloves. |
| Skin and Body Protection | Lab Coat | A protective lab coat is required. |
| Respiratory Protection | Respirator | Use a suitable respirator if ventilation is inadequate. |
This data is derived from the Safety Data Sheet for this compound.[1]
Operational and Disposal Plans
Handling and Storage:
-
Ensure adequate ventilation in the handling area.
-
Provide an accessible safety shower and eye wash station.[1]
-
Use full personal protective equipment when working with this compound.[1]
Emergency Procedures:
-
In case of accidental exposure, follow standard laboratory emergency protocols.
-
Utilize the safety shower and eye wash station as needed.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
